Tubulysin F
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H61N5O9S |
|---|---|
Molecular Weight |
800.0 g/mol |
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C41H61N5O9S/c1-9-26(5)36(44-38(50)32-18-14-15-19-45(32)8)40(51)46(24-54-35(48)10-2)33(25(3)4)22-34(55-28(7)47)39-43-31(23-56-39)37(49)42-30(20-27(6)41(52)53)21-29-16-12-11-13-17-29/h11-13,16-17,23,25-27,30,32-34,36H,9-10,14-15,18-22,24H2,1-8H3,(H,42,49)(H,44,50)(H,52,53)/t26-,27-,30+,32+,33+,34+,36-/m0/s1 |
InChI Key |
RWWMZVCEIUIEHQ-WIIAZBTESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tubulysin F in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulysins are a class of exceptionally potent tetrapeptide cytotoxins of myxobacterial origin that have garnered significant interest as anticancer agents, particularly as payloads for antibody-drug conjugates (ADCs). Their mechanism of action is centered on the potent inhibition of tubulin polymerization. By binding to the vinca domain of β-tubulin, Tubulysin F disrupts microtubule dynamics, leading to a cascade of events including the dissolution of the mitotic spindle, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis. A key therapeutic advantage of tubulysins is their ability to retain high potency against multi-drug resistant (MDR) cancer cell lines, as they are poor substrates for the P-glycoprotein efflux pump. This guide provides a detailed examination of this mechanism, supported by quantitative data and established experimental protocols.
Core Mechanism: High-Affinity Binding and Microtubule Disruption
The primary molecular target of this compound is the tubulin heterodimer, the fundamental building block of microtubules. Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and forming the mitotic spindle during cell division.[1]
Interaction with the Tubulin Dimer
Tubulysins bind with high affinity to β-tubulin at the vinca alkaloid binding site.[2][3][4] This interaction is distinct from other microtubule-targeting agents like taxanes, which bind at a different site. Competition experiments have shown that tubulysins interfere with vinblastine binding to tubulin in a non-competitive manner, suggesting a complex interaction within the vinca domain.[5] The high potency of tubulysins is attributed to this strong and specific binding, which effectively sequesters tubulin dimers and prevents their incorporation into growing microtubules.[2]
Inhibition of Tubulin Polymerization
By binding to tubulin, this compound potently inhibits its polymerization into microtubules.[6] This disrupts the delicate dynamic instability required for proper microtubule function. The consequence is a net depolymerization and depletion of the cellular microtubule network.[5] Studies have shown that tubulysins are significantly more effective at inhibiting tubulin polymerization than older vinca alkaloids like vinblastine.[2] This potent microtubule-destabilizing activity is the direct cause of the subsequent cytotoxic effects observed in cancer cells.
Cellular Consequences and Anti-Cancer Effects
The disruption of the microtubule network initiates a series of cellular events that culminate in cell death.
G2/M Phase Cell Cycle Arrest
The most immediate and critical consequence of microtubule network collapse is the failure to form a functional mitotic spindle. This structure is essential for the proper segregation of chromosomes during mitosis. Its absence activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle to prevent aneuploidy. As a result, cells treated with this compound accumulate in the G2/M phase of the cell cycle, unable to proceed into anaphase.[5][7][8] This mitotic arrest is a hallmark of all microtubule-targeting agents.[9]
Induction of Apoptosis
Prolonged arrest in mitosis is an unsustainable state for the cell and triggers the intrinsic pathway of apoptosis.[2][10] While the precise signaling cascade can vary between cell types, it generally involves the loss of mitochondrial membrane potential and the activation of effector caspases, such as caspase-3.[11] Some evidence also points to an autophagy-mediated cell death pathway, where Tubulysin A was shown to increase the activity of cathepsin B, leading to its leakage from the lysosome and subsequent cytochrome c release, thereby initiating apoptosis.[7] This commitment to programmed cell death ensures the elimination of the mitotically-arrested cancer cell.
Activity in Multi-Drug Resistant (MDR) Cancers
A significant advantage of the tubulysin class of molecules is their retained potency against cancer cells that express high levels of the P-glycoprotein (P-gp) efflux pump, a common mechanism of multi-drug resistance.[3][12][13] Unlike many other chemotherapeutic agents, including some auristatins and maytansinoids, tubulysins are not efficiently transported out of the cell by P-gp.[4][5][6] This allows them to accumulate intracellularly and exert their cytotoxic effects even in highly resistant tumors, making them compelling payloads for next-generation ADCs.[3][14]
Quantitative Data Summary
The potency of tubulysins is exceptionally high, often orders of magnitude greater than established microtubule-targeting agents.
Table 1: In Vitro Cytotoxicity of Tubulysin Analogues Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Tubulysin D | Various | - | 0.01 - 10 | [5] |
| Tubulysin A | MCF-7 | Breast | 0.09 | [7] |
| Tubulysin A | MDA-MB231 | Breast | 2.55 | [7] |
| Tubulysin A | A549 | Lung | 0.44 | [7] |
| Tubulysin A | HCT-116 | Colon | 0.17 | [7] |
| Tubulysin 111 | MES SA | Uterine Sarcoma | 0.04 | [15] |
| Tubulysin 111 | MES SA DX (MDR+) | Uterine Sarcoma | 1.54 | [15] |
| Tubulysin 111 | HEK 293T | Embryonic Kidney | 0.006 | [15] |
| Anti-HER2-Tubulysin ADC | SK-BR-3 (HER2+) | Breast | 0.02 - 0.04 (4-7 ng/mL) | [16] |
| Anti-HER2-Tubulysin ADC | MDA-MB-468 (HER2-) | Breast | > 20.6 (>3600 ng/mL) |[16] |
Note: IC50 is the concentration of a drug that inhibits cell viability by 50%.[17] Data for this compound is limited; analogues are presented to demonstrate the general potency of the class.
Table 2: Biochemical Activity of Tubulysins
| Parameter | Value | Details | Reference |
|---|---|---|---|
| Potency vs. other agents | 20- to 1000-fold higher | Compared to paclitaxel, vinblastine, epothilones | [2][5] |
| Effect of C11-acetate loss | >100-fold decrease in activity | Deacetylated tubulysin is significantly less potent | [4] |
| Tubulin Binding (C11-acetate loss) | 10-30x lower affinity | Deacetylated tubulysin binds tubulin less effectively | [4] |
| Vinblastine Competition | Non-competitive interference | Suggests distinct but overlapping binding |[5] |
Key Experimental Protocols
The mechanism of this compound is elucidated through a series of established biochemical and cell-based assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by measuring the increase in light scattering or fluorescence over time.
-
Principle: Light scattering at 340-350 nm or the fluorescence of a reporter dye (like DAPI) increases proportionally to the mass of polymerized microtubules.[18][19][20]
-
Methodology:
-
Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), and test compound (this compound).[19][21]
-
Procedure: Reagents are combined on ice in a 96-well plate. The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[18][22]
-
Data Acquisition: Absorbance or fluorescence is measured kinetically (e.g., every 30-60 seconds) for 60-90 minutes.[21][22]
-
Analysis: The resulting polymerization curves (OD/Fluorescence vs. Time) for treated samples are compared to vehicle controls. Inhibition is seen as a decrease in the rate and maximal level of polymerization.
-
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells throughout the different phases of the cell cycle based on their DNA content.
-
Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. Cells in G2 or M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0 or G1 phase.[23]
-
Methodology:
-
Cell Culture: Plate cancer cells and treat with various concentrations of this compound for a set time (e.g., 24 hours).
-
Harvest and Fixation: Harvest cells and fix them, typically with cold 70% ethanol, which also permeabilizes the membrane.[24][25]
-
Staining: Treat cells with RNase A to remove RNA (which PI also stains) and then stain with a PI solution.[23][24]
-
Data Acquisition: Analyze samples on a flow cytometer, collecting fluorescence data from at least 10,000 single-cell events.[25]
-
Analysis: Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[24]
-
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. maxanim.com [maxanim.com]
- 21. In vitro tubulin polymerization assay [bio-protocol.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. ucl.ac.uk [ucl.ac.uk]
The Origin of Tubulysin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysin F, a potent cytotoxic peptide, belongs to a family of natural products with significant antineoplastic activity. This document provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganisms, and the intricate biosynthetic pathway responsible for its formation. Furthermore, this guide presents quantitative data on its biological activity, detailed experimental protocols for its isolation, and visual diagrams to elucidate key processes.
Discovery and Producing Organisms
The tubulysin family of secondary metabolites was first reported in 2000 by Sasse, Steinmetz, and colleagues.[1][2] These potent antimitotic peptides were isolated from the culture broth of myxobacteria, specifically strains of Archangium gephyra (producing tubulysins A, B, C, G, and I) and Angiococcus disciformis (producing tubulysins D, E, F, and H).[2] Myxobacteria, a group of soil-dwelling bacteria, are well-known for their ability to produce a diverse array of biologically active secondary metabolites.[1] this compound is therefore a natural product of bacterial origin.
Biosynthesis of this compound
The biosynthesis of tubulysins is accomplished by a complex hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The biosynthetic gene cluster, designated as tub, has been identified and characterized in several myxobacterial strains. This cluster contains a series of genes (tubA, tubB, tubC, tubD, tubE, and tubF) that encode the multidomain enzymes responsible for the assembly-line synthesis of the tubulysin scaffold.
The biosynthesis initiates with the incorporation of N-methyl-pipecolic acid (Mep), followed by the sequential addition of isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and finally tubuphenylalanine (Tup) in the case of this compound. The formation of the characteristic thiazole ring within the tubuvaline moiety is a key step in the biosynthetic process.
Signaling Pathway of this compound Biosynthesis
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, with IC50 values often in the low nanomolar to picomolar range.[3] This high potency makes it an attractive candidate for the development of antibody-drug conjugates (ADCs).
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 0.09 | [3] |
| MDA-MB-231 | Breast Cancer | 2.55 | [3] |
| A549 | Lung Cancer | 1.20 | [3] |
| HCT-116 | Colon Cancer | 0.85 | [3] |
| KB-3-1 | Cervical Carcinoma | ~1 | [4] |
| KB-V1 (MDR) | Cervical Carcinoma | ~3.2 | [4] |
Experimental Protocols
Fermentation of Producing Myxobacteria
A detailed protocol for the fermentation of Angiococcus disciformis for the production of this compound is outlined below, based on the methods described by Sasse et al. (2000) and general myxobacterial cultivation techniques.
-
Strain Maintenance: Maintain cultures of Angiococcus disciformis on agar plates containing casitone (0.5%), MgSO4·7H2O (0.1%), and cyanocobalamin (1 µ g/liter ) in a suitable buffer.
-
Pre-culture: Inoculate a 100 mL Erlenmeyer flask containing 20 mL of liquid medium (e.g., MD1 medium) with a fresh culture from the agar plate. Incubate at 30°C with shaking at 160 rpm for 3-4 days.
-
Main Culture: Transfer the pre-culture to a 2 L Erlenmeyer flask containing 500 mL of production medium. The production medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone or casitone), and essential salts.
-
Adsorber Resin: Add 2% (v/v) of an adsorber resin (e.g., Amberlite XAD-16) to the main culture at the time of inoculation to capture the produced tubulysins.
-
Incubation: Incubate the main culture at 30°C with shaking at 160 rpm for 7-10 days.
-
Harvesting: After the incubation period, harvest the cells and the adsorber resin by centrifugation.
Extraction and Purification of this compound
The following protocol describes a general procedure for the extraction and purification of tubulysins from myxobacterial cultures.
-
Extraction:
-
Separate the supernatant from the cell pellet and adsorber resin.
-
Extract the cell pellet and resin with acetone or methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a suitable solvent and apply it to a solid-phase extraction column (e.g., C18).
-
Wash the column with a series of solvents with increasing polarity (e.g., water-methanol mixtures) to remove impurities.
-
Elute the tubulysin-containing fraction with a higher concentration of organic solvent (e.g., 80-100% methanol).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fraction using preparative reverse-phase HPLC.
-
Use a C18 column with a gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid) as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Collect the fractions corresponding to the peak of this compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using analytical HPLC, high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Conclusion
This compound is a fascinating and highly potent natural product with significant potential in the field of oncology. Its origin from myxobacteria and its complex biosynthetic pathway highlight the remarkable metabolic capabilities of these microorganisms. The detailed understanding of its origin, biosynthesis, and biological activity provides a solid foundation for further research and development, particularly in the context of targeted cancer therapies such as antibody-drug conjugates. The experimental protocols provided herein offer a guide for researchers aiming to isolate and study this promising molecule.
References
- 1. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
The Discovery and Isolation of Tubulysins: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies Behind the Discovery and Isolation of Tubulysin Compounds.
Tubulysins represent a class of exceptionally potent cytotoxic tetrapeptides that have garnered significant interest in the field of oncology and drug development. Originally isolated from myxobacteria, these natural products exhibit powerful antimitotic activity by inhibiting tubulin polymerization, even in multidrug-resistant cancer cell lines.[1][2][3] Their remarkable potency has made them prime candidates for use as payloads in antibody-drug conjugates (ADCs), a targeted therapeutic approach in cancer treatment. This technical guide provides a comprehensive overview of the discovery, isolation, chemical synthesis, and mechanism of action of tubulysin compounds, tailored for professionals in the field.
Discovery and Natural Source
Tubulysins were first discovered in 2000 by Höfle and Reichenbach's research group during the screening of secondary metabolites from myxobacterial cultures.[3][4] The initial compounds, including tubulysin A, B, D, and E, were isolated from strains of Archangium gephyra (Ar 315) and Angiococcus disciformis (An d48).[1][4][5] Subsequent studies have identified additional tubulysin variants from other myxobacterial species, such as Cystobacter sp. SBCb004.[5]
However, the natural production of tubulysins is exceedingly low, often in the range of milligrams per liter of culture broth, making isolation from natural sources for extensive research and clinical development impractical.[2] This scarcity has been a major driving force behind the development of robust total synthesis strategies.
Chemical Structure
Tubulysins are linear tetrapeptides characterized by the presence of several unique and non-proteinogenic amino acid residues. The general structure consists of:
-
N-methyl-D-pipecolic acid (Mep) at the N-terminus.
-
L-isoleucine (Ile) .
-
Tubuvaline (Tuv) , a novel amino acid containing a thiazole or other heterocyclic ring and a labile N,O-acetal functionality. This N,O-acetal group is a hallmark of many natural tubulysins and is sensitive to both acidic and basic conditions.
-
Tubuphenylalanine (Tup) or Tubutyrosine (Tut) at the C-terminus, which are derivatives of phenylalanine and tyrosine, respectively.
Isolation from Natural Sources: Experimental Protocol
The isolation of tubulysins from myxobacterial cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following is a generalized protocol based on published methodologies.
Fermentation of Archangium gephyra
-
Culture Medium: Prepare a suitable medium for myxobacterial growth, such as CYE medium (Casitone 1%, Yeast Extract 0.5%, CaCl2·2H2O 0.1%, MgSO4·7H2O 0.1%, pH 7.2).
-
Inoculation and Growth: Inoculate the sterile medium with a starter culture of Archangium gephyra. Incubate the culture at 30°C with shaking (e.g., 180 rpm) for 7-10 days. Tubulysin production has been observed to increase during the death phase of the culture.[6]
-
Adsorber Resin: To capture the secreted tubulysins, add an adsorber resin (e.g., Amberlite XAD-16) to the culture medium at the beginning of the fermentation or during the production phase.
Extraction and Purification
-
Resin Harvesting and Extraction: At the end of the fermentation, harvest the adsorber resin by filtration. Wash the resin with water to remove salts and polar impurities. Elute the captured metabolites from the resin using an organic solvent such as methanol or acetone.
-
Solvent Extraction of Mycelium: The mycelial cake can also be extracted with methanol or acetone to recover intracellularly retained tubulysins.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
Preliminary Purification: The crude extract can be subjected to preliminary purification using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove highly nonpolar or polar impurities.
-
High-Performance Liquid Chromatography (HPLC) Purification: The final purification is typically achieved by reversed-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid, TFA). Fractions are collected and analyzed for the presence of tubulysins by mass spectrometry and UV absorbance. Multiple rounds of HPLC may be necessary to achieve high purity.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human mitogen-activated protein kinase kinase kinase mediates the stress-induced activation of mitogen-activated protein kinase cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro potency of Tubulysin F on different cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of Tubulysin F, a potent anti-mitotic peptide derived from myxobacteria.[1] Tubulysins, including this compound, are of significant interest in oncology research and drug development due to their exceptional cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance.[1][2][3]
Core Mechanism of Action
This compound exerts its potent cytotoxic effects by inhibiting tubulin polymerization.[1][4][5] This disruption of microtubule dynamics leads to the collapse of the cellular cytoskeleton, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis.[2][6] This mechanism makes this compound and its analogues highly effective at killing rapidly dividing cancer cells.[1][2]
Data Presentation: In Vitro Potency (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and related analogues across various human cancer cell lines, demonstrating their potent anti-proliferative activity. Lower IC50 values indicate higher potency.
Table 1: Cytotoxicity of Tubulysin Analogues
| Compound | Cell Line | Cell Type | IC50 (nM) |
| Tubulysin Analogue 1 | KB | Human Epidermoid Carcinoma | Data not specified |
| Tubulysin Analogue 2 | KB | Human Epidermoid Carcinoma | Data not specified |
| Tubulysin Analogue 11 | N87 | Gastric Carcinoma | Data not specified |
| Tubulysin Analogue 11 | MDA-MB-361-DYT2 | Breast Carcinoma | Data not specified |
Data derived from a study on novel Tubulysin analogues, where specific IC50 values for each compound were part of a larger dataset.[2]
Table 2: In Vitro Cytotoxicity of Tubulysin Antibody-Drug Conjugates (ADCs)
| ADC | Cell Line | Antigen Expression | IC50 (ng/mL) |
| ADC1 | N87 | High (+++) | Data not specified |
| ADC1 | BT474 | High (+++) | Data not specified |
| ADC3 | N87 | High (+++) | Data not specified |
| ADC3 | BT474 | High (+++) | Data not specified |
| ADC4 | N87 | High (+++) | Data not specified |
| ADC4 | BT474 | High (+++) | Data not specified |
This table showcases the potency of Tubulysin payloads when delivered via ADCs to antigen-expressing cells.[3]
Table 3: Potency of Glucuronide-Linked Tubulysin ADCs
| ADC | Cell Line | Cell Type | IC50 (ng/mL) |
| Anti-CD30 Tub(OAc) ADC | L540cy | Hodgkin Lymphoma | Single-digit |
| Anti-CD30 Tub(OAc) ADC | Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit |
| Anti-CD30 Tub(OAc) ADC | DEL | Anaplastic Large Cell Lymphoma | Single-digit |
| Anti-CD30 Tub(OEt) ADC | L540cy | Hodgkin Lymphoma | Single-digit |
| Anti-CD30 Tub(OEt) ADC | Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit |
| Anti-CD30 Tub(OEt) ADC | DEL | Anaplastic Large Cell Lymphoma | Single-digit |
| Anti-CD30 Tub(OiVal) ADC | L540cy | Hodgkin Lymphoma | Single-digit |
| Anti-CD30 Tub(OiVal) ADC | Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit |
| Anti-CD30 Tub(OiVal) ADC | DEL | Anaplastic Large Cell Lymphoma | Single-digit |
All three tubulysin ADCs displayed potent cytotoxic activity with EC50s in the single-digit ng/mL range.[7]
Table 4: Cytotoxicity of Anti-HER2 Tubulysin ADCs
| ADC | Cell Line | HER2 Expression | IC50 (ng/mL) |
| Anti-HER2 ADC | SK-BR-3 | High | 4-7 |
| Anti-HER2 ADC | MDA-MB-468 | Negative | >3600 |
| Control (R347) ADC | SK-BR-3 | High | >3600 |
These results demonstrate the target-specific cytotoxicity of Tubulysin ADCs.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vitro potency. The following are generalized protocols for key experiments cited in the literature for evaluating this compound and its analogues.
Cell Proliferation/Cytotoxicity Assay (MTT/Alamar Blue)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or its analogues for a specified period, typically 72 hours. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Reagent Incubation: After the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar blue is added to each well.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader. The intensity is proportional to the number of viable cells.
-
IC50 Calculation: The data is normalized to the vehicle control, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.[9][10]
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the polymerization of tubulin.
-
Reaction Setup: Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer) at 37°C in the presence of GTP to initiate polymerization.
-
Compound Addition: Various concentrations of this compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) are added to the reaction mixture.
-
Monitoring Polymerization: The rate of tubulin polymerization is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.[9][11]
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curves of treated samples to the control.
Mandatory Visualizations
Experimental Workflow for Determining In Vitro Potency
Caption: Workflow for determining the in vitro IC50 of this compound.
This compound Mechanism of Action Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Tubulysin F Analogues: A Technical Deep-Dive into Structure-Activity Relationships and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[1][2][3] Their profound anti-proliferative activity, which surpasses that of established tubulin inhibitors like paclitaxel and vinblastine by 20- to 1000-fold, stems from their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Notably, tubulysins retain their high potency against multidrug-resistant (MDR) cancer cell lines, a critical advantage in oncology.[3][4][5] This technical guide provides an in-depth analysis of Tubulysin F analogues, focusing on their structural nuances, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Core Structure of Tubulysins
Tubulysins are linear tetrapeptides comprising four key amino acid residues: N-methyl-D-pipecolic acid (Mep) at the N-terminus, L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal residue, which in the case of this compound, is tubuphenylalanine (Tup).[1] Key structural features that are frequently subjects of modification in analogue design include:
-
The N-terminal Mep residue: The amine group of this residue is crucial for activity.[1]
-
The C-11 position of Tuv: Natural tubulysins often possess a labile acetate group at this position, which is critical for cytotoxicity but also a site of metabolic instability.[2][3][6]
-
The C-terminal Tup residue: Modifications at this end of the peptide can influence potency and pharmacokinetic properties.
-
The N,O-acetal in Tuv: This moiety can be simplified to an alkyl group without a significant loss of activity.[2]
Structure-Activity Relationship (SAR) and Data
Systematic modifications of the tubulysin scaffold have yielded a wealth of SAR data, providing a roadmap for the design of analogues with improved therapeutic indices. The following tables summarize key quantitative data from cytotoxicity assays of various this compound analogues.
Table 1: Cytotoxicity of N-Terminal Modified Tubulysin Analogues
| Compound/Modification | Cancer Cell Line | IC50 (nM) |
| Natural Mep | KB (MDR1-) | 0.1 - 1.0 |
| KB 8.5 (MDR1+) | 1.0 - 10 | |
| Acyclic N,N-dimethyl-D-Ala | Various | Potency maintained |
| N-methylsarcosine | Various | Equal potency to Tubulysin D |
Data synthesized from multiple sources indicating general trends.[2][7]
Table 2: Cytotoxicity of C-11 (Tuv) Modified Tubulysin Analogues
| C-11 Modification | Cancer Cell Line | IC50 (nM) | Plasma Stability |
| Acetate (Natural) | Various | Highly Potent | Unstable |
| Alcohol (De-acetylated) | Various | >100-fold less potent | - |
| Alkoxy (e.g., Ethyl ether) | Various | Comparable to acetate | Significantly Improved |
| Carbamate | Various | Potency retained | Improved |
| Isovalerate ester | Various | Potency maintained | Improved |
Loss of the C-11 acetate significantly reduces cytotoxicity.[3][6]
Table 3: Cytotoxicity of C-Terminal (Tup) Modified Tubulysin Analogues
| C-Terminal Modification | Cancer Cell Line | IC50 (nM) |
| Carboxylic acid (Tup) | Various | Potent |
| Simple heterocyclic amines | Various | 10-50x drop in potency |
| Benzotriazole with Mep N-terminus | Various | Potency largely restored |
Modifications at the C-terminus can have a significant impact on potency, which can sometimes be compensated for by changes at the N-terminus.[2]
Mechanism of Action
The primary mechanism of action of tubulysins is the potent inhibition of tubulin polymerization.[8] They bind to the vinca domain of β-tubulin, leading to the depolymerization of microtubules.[8] This disruption of the microtubule cytoskeleton has several downstream effects, culminating in apoptosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound analogues.
General Synthesis of Tubulysin Analogues
The total synthesis of tubulysins and their analogues is a complex, multi-step process. A generalized workflow is presented below. The synthesis typically involves the stereoselective preparation of the non-proteinogenic amino acids, particularly Tuv, followed by peptide couplings.
A common strategy involves the synthesis of key di- or tripeptide intermediates, which are then coupled to afford the final tetrapeptide.[7] For example, a protected Ile-Tuv dipeptide can be synthesized and then coupled with a protected Mep residue. The resulting tripeptide is then coupled with the C-terminal Tup residue, followed by deprotection and purification.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of tubulysin analogues is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the tubulysin analogues. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 to 96 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
The direct effect of tubulysin analogues on tubulin polymerization can be assessed using a cell-free in vitro assay.
-
Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.
-
Compound Incubation: The tubulin is incubated with various concentrations of the tubulysin analogue or a control compound (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor).
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the change in absorbance (turbidity) at 340 nm.
-
Data Analysis: The IC50 values for the inhibition of tubulin polymerization are determined from the concentration-response curves.
Conclusion and Future Directions
This compound and its analogues represent a promising class of anti-cancer agents with exceptional potency, particularly against drug-resistant cell lines. Structure-activity relationship studies have been instrumental in guiding the design of new analogues with improved stability and retained efficacy. The labile C-11 acetate has been a key focal point for modification, with the development of more stable ether and carbamate linkages showing significant promise. Future research will likely focus on further refining the pharmacokinetic properties of these compounds and exploring novel linker technologies for their application in ADCs. The continued development of tubulysin-based therapeutics holds the potential to address significant unmet needs in the treatment of a wide range of malignancies.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Source and Biosynthesis of Tubulysin F
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Tubulysin F is a potent cytotoxic tetrapeptide belonging to the tubulysin family of natural products. These compounds are of significant interest to the pharmaceutical industry due to their powerful antimitotic activity, which makes them promising candidates for the development of antibody-drug conjugates (ADCs) for cancer therapy. This guide provides a comprehensive overview of the natural sources of this compound and the intricate biosynthetic machinery responsible for its production in myxobacteria.
Natural Sources of this compound
This compound, along with other members of the tubulysin family, is naturally produced by specific strains of myxobacteria, a group of soil-dwelling bacteria known for their complex multicellular behavior and production of a diverse array of secondary metabolites.
The primary producers of this compound that have been identified are:
While this compound is specifically isolated from these species, other myxobacteria, such as Cystobacter sp., are also known to produce various tubulysin analogues.[2]
Quantitative Data on Tubulysin Production
| Tubulysin Analogue | Producing Organism | Reported Yield | Reference |
| Tubulysin A | Archangium gephyra KYC5002 | 0.14 mg/L (non-disrupted cells) | [3] |
| Tubulysin B | Archangium gephyra KYC5002 | 0.11 mg/L (non-disrupted cells) | [3] |
| Tubulysin D | Angiococcus disciformis | up to 1 mg/L | [2] |
Biosynthesis of this compound
The biosynthesis of tubulysins is a complex process orchestrated by a large, multi-modular enzymatic assembly line known as a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system.[4] The genetic blueprint for this machinery is encoded in a dedicated biosynthetic gene cluster (BGC), often referred to as the "tub" cluster.
The Tubulysin Biosynthetic Gene Cluster
The "tub" gene cluster contains the genes encoding the core NRPS and PKS enzymes, as well as enzymes responsible for the synthesis of precursor molecules and tailoring reactions. The core biosynthetic genes are typically designated as tubA, tubB, tubC, tubD, tubE, and tubF, with additional genes like tubZ involved in precursor supply.[2]
A known tubulysin biosynthetic gene cluster from Cystobacter sp. SBCb004 has been cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001344 .
Proposed Biosynthetic Pathway of the Tubulysin Core Structure
The assembly of the tubulysin backbone proceeds in a stepwise fashion on the NRPS-PKS multienzyme complex. The pathway involves the sequential addition and modification of amino acid and keto acid building blocks. A key intermediate in this process is pretubulysin , which is the first enzyme-free product released from the NRPS-PKS assembly line.[5]
The biosynthesis can be conceptually broken down into the following key stages:
-
Initiation: The biosynthesis is initiated with the loading of the first building block onto the NRPS machinery.
-
Elongation: The growing peptide-polyketide chain is passed from one module to the next, with each module catalyzing the incorporation and modification of a specific precursor. The unusual amino acids that characterize tubulysins, such as tubuvaline (Tuv) and tubuphenylalanine (Tup), are synthesized and incorporated during this stage.
-
Termination and Release: Once the full-length chain is assembled, it is released from the enzyme complex, often through a cyclization or hydrolysis event, to yield pretubulysin.
-
Post-assembly Tailoring: Pretubulysin then undergoes a series of post-modification reactions, including oxidations and acylations, catalyzed by tailoring enzymes to yield the final tubulysin analogues, including this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of tubulysins from myxobacterial fermentation broth. Specific details may need to be optimized depending on the producing strain and culture conditions.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Fermentation: Culture the producing myxobacterial strain (e.g., Angiococcus disciformis) in a suitable liquid medium under optimal growth conditions to promote secondary metabolite production.
-
Extraction:
-
Separate the biomass from the culture broth by centrifugation.
-
Extract the supernatant and/or the cell pellet with an appropriate organic solvent, such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to a series of chromatographic steps to separate the different tubulysin analogues.
-
Initial fractionation can be performed using silica gel column chromatography with a gradient of solvents of increasing polarity.
-
Further purification of the fractions containing this compound is typically achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
-
-
Characterization: The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Elucidation of the Biosynthetic Pathway
Studying the biosynthesis of this compound involves a combination of molecular genetics, bioinformatics, and analytical chemistry techniques.
Methodology:
-
Genome Mining and BGC Identification:
-
Sequence the genome of the producing myxobacterium.
-
Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify the tubulysin biosynthetic gene cluster.
-
-
Gene Inactivation and Heterologous Expression:
-
To determine the function of individual genes within the "tub" cluster, targeted gene knockouts can be created in the native producer. The resulting mutants are then analyzed for changes in their tubulysin production profile.
-
Alternatively, the entire "tub" gene cluster can be cloned and expressed in a heterologous host organism, such as Myxococcus xanthus or Pseudomonas putida, that is more amenable to genetic manipulation and fermentation.[1]
-
-
Precursor Feeding Studies:
-
Isotopically labeled precursor molecules (e.g., amino acids with ¹³C or ¹⁵N) can be fed to the producing organism.
-
The incorporation of these labeled precursors into the tubulysin molecule is then traced by mass spectrometry and NMR, providing insights into the origin of the building blocks.
-
-
In Vitro Enzymatic Assays:
-
Individual enzymes from the biosynthetic pathway can be expressed and purified.
-
Their specific catalytic functions can then be tested in vitro by providing them with their predicted substrates and analyzing the resulting products.
-
Conclusion
This compound is a remarkable natural product with significant potential in the field of oncology. Understanding its natural sources and the intricate details of its biosynthesis is crucial for developing sustainable production methods, whether through fermentation optimization, metabolic engineering of the native producers, or heterologous expression of the biosynthetic pathway in a more tractable host. The methodologies outlined in this guide provide a framework for researchers to further explore the fascinating biology and chemistry of this potent anticancer agent.
References
- 1. Heterologous expression and genetic engineering of the tubulysin biosynthetic gene cluster using Red/ET recombineering and inactivation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of the tubuvaline-tubuphenylalanine (Tuv-Tup) fragment of tubulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tubulysin F Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic agents that function by inhibiting tubulin polymerization, a critical process for cell division. This potent activity makes them attractive payloads for the development of Antibody-Drug Conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug.[1][2][3][4] Tubulysin F is a prominent member of this family. This document provides a detailed protocol for the conjugation of this compound to antibodies, along with methods for the characterization and evaluation of the resulting ADC.
A significant challenge in the development of tubulysin-based ADCs is the potential for in vivo metabolism, particularly the hydrolysis of the acetate ester group, which can lead to a significant reduction in cytotoxic activity.[2][5][6] Therefore, careful selection of the linker and conjugation strategy is crucial for maintaining the stability and efficacy of the ADC.[5][6][7]
Signaling Pathway of Tubulin Inhibitors
This compound exerts its cytotoxic effect by disrupting microtubule dynamics within the cell. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
The following sections provide a general protocol for the conjugation of a maleimide-functionalized this compound-linker construct to an antibody via thiol-maleimide chemistry. This is a common strategy that involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
Experimental Workflow
The overall workflow for the preparation and characterization of a this compound ADC is depicted below.
Caption: General workflow for this compound ADC production.
Antibody Preparation
-
Buffer Exchange: The antibody should be in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer. This can be achieved by dialysis or using spin desalting columns.
-
Concentration Adjustment: The antibody concentration should be adjusted to 2-10 mg/mL for optimal conjugation efficiency.
Antibody Reduction
This step generates free thiol groups by reducing the interchain disulfide bonds in the antibody hinge region.
-
Reagent Preparation: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP).
-
Reduction Reaction: Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The incubation time may need to be optimized depending on the specific antibody.
Preparation of this compound-Linker-Maleimide
-
Dissolution: Dissolve the maleimide-functionalized this compound-linker construct in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
Conjugation Reaction
-
Addition of Payload: Add the this compound-linker-maleimide solution to the reduced antibody solution. A typical starting point is a 10-20 fold molar excess of the payload-linker to the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
Purification of the ADC
-
Removal of Unconjugated Payload: The resulting ADC must be purified to remove unconjugated this compound-linker and other reaction components.
-
Chromatography: Size exclusion chromatography (SEC) or Protein A affinity chromatography are commonly used methods for purification.
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. It can be determined using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the ADC, allowing for DAR calculation.[8]
-
-
Purity and Aggregation Analysis: SEC can be used to assess the purity of the ADC and the presence of aggregates.
In Vitro Functional Assays
-
Cytotoxicity Assay (MTT Assay): This assay measures the ability of the ADC to kill cancer cells.[9][10]
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound ADC for 72-96 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., SDS-HCl) and measure the absorbance at 570 nm.
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
-
-
Binding Affinity Assay: It is important to confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen. This can be assessed using methods like ELISA or flow cytometry.
Quantitative Data Summary
The following table summarizes representative quantitative data for Tubulysin-based ADCs from various studies. Note that the specific values can vary significantly depending on the antibody, linker, conjugation method, and cell line used.
| ADC Target | Linker Type | Conjugation Site | Average DAR | Cell Line | IC50 (ng/mL) | Reference |
| CD30 | Dipeptide | Endogenous Cysteine | 4 | L428 (MDR+) | ~5 | [5] |
| CD30 | Glucuronide | Engineered Cysteine (S239C) | 2 | L540cy | ~1 | [5] |
| Her2 | Maleimide Glycine | Partially Reduced Trastuzumab | 4.4 | N87 | <10 | [11] |
| Her2 | Maleimide Glycine | Partially Reduced Trastuzumab | 4.4 | BT474 | <10 | [11] |
| CD22 | Quaternary Ammonium Salt | Engineered Cysteine (LC-K149C) | 2 | BJAB | ~1 | [2] |
| CD22 | Quaternary Ammonium Salt | Engineered Cysteine (LC-K149C) | 2 | WSU-DLCL2 | ~1 | [2] |
Conclusion
The conjugation of this compound to antibodies offers a promising strategy for the development of highly potent and specific cancer therapies. The protocols and data presented here provide a foundation for researchers to design and synthesize their own this compound-based ADCs. Careful optimization of the linker chemistry, conjugation strategy, and purification methods is essential to produce stable and effective ADCs with desirable therapeutic properties. Further characterization of the ADC's pharmacokinetic profile and in vivo efficacy is necessary to fully evaluate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tubulysin F Analogues for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs). Their potent anti-mitotic activity, which stems from their ability to inhibit tubulin polymerization, leads to cell cycle arrest and apoptosis, making them attractive candidates for targeted cancer therapy.[1][2] Tubulysin F is a notable member of this family. This document provides detailed application notes and protocols for the chemical synthesis of a this compound analogue suitable for ADC development, focusing on a convergent strategy that combines solid-phase and solution-phase techniques. The protocols provided are a compilation and adaptation of methodologies described in the scientific literature.
Mechanism of Action of Tubulysins
Tubulysins exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. They bind to the vinca domain of tubulin, inhibiting its polymerization into microtubules.[2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. The high cytotoxicity of tubulysins, with IC50 values often in the low nanomolar range, makes them particularly effective as ADC payloads.[1]
Caption: Signaling Pathway of Tubulysin-Induced Apoptosis.
Synthetic Strategy Overview
The synthesis of a this compound analogue for ADC development is a complex undertaking that involves the preparation of several non-proteinogenic amino acid fragments, followed by their sequential coupling. A common strategy involves the synthesis of four key fragments:
-
Fragment A: N-methyl-D-pipecolic acid (Mep)
-
Fragment B: L-Isoleucine (Ile)
-
Fragment C: Tubuvaline (Tuv)
-
Fragment D: Tubuphenylalanine (Tup) with a linker attachment point
These fragments are synthesized individually and then coupled in a convergent manner. Solid-phase peptide synthesis (SPPS) is often employed for the assembly of the linear peptide backbone, followed by solution-phase modifications to complete the synthesis.[3]
Caption: Workflow for this compound Analogue Synthesis.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of a this compound analogue. Yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.
| Step | Description | Typical Yield (%) | Reference(s) |
| Fragment C: Tuv Synthesis | Multi-step synthesis of the protected Tubuvaline fragment. | 20-30 | [3][4] |
| Fragment D: Tup Synthesis | Synthesis of the protected Tubuphenylalanine fragment with a linker handle. | 30-40 | [5][6] |
| SPPS: Resin Loading | Loading of the first amino acid (Tup derivative) onto the solid support. | 80-90 | [3] |
| SPPS: Peptide Couplings (each) | Stepwise coupling of the Tuv, Ile, and Mep fragments. | 95-99 | [3] |
| Cleavage from Resin | Release of the crude peptide from the solid support. | 70-85 | [3] |
| Global Deprotection | Removal of all protecting groups from the peptide. | 60-80 | [7] |
| Purification | Purification of the final product by reverse-phase HPLC. | 40-60 | [8] |
| Overall Yield | Calculated from the starting materials for the fragment syntheses. | 1-5 | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a this compound analogue. Note: These are generalized protocols and may require optimization based on specific laboratory conditions and the desired final product.
Protocol 1: Synthesis of the Tubuvaline (Tuv) Fragment
The synthesis of the complex Tuv fragment is a critical part of the overall process and often involves multiple stereoselective steps.
Materials:
-
Protected L-valine derivative
-
Thiazole-4-carbaldehyde
-
Appropriate coupling reagents (e.g., HATU, HOBt)
-
Protecting group reagents (e.g., Boc-anhydride, Fmoc-Cl)
-
Solvents (DCM, DMF, THF, etc.)
-
Purification materials (silica gel, HPLC columns)
Methodology:
-
Aldol Condensation: A stereoselective aldol reaction between a protected L-valine derivative and thiazole-4-carbaldehyde is performed to establish the correct stereochemistry.
-
Protection of Hydroxyl Group: The resulting hydroxyl group is protected, typically as an acetate or other suitable group.
-
Amine Protection: The amine group is protected with an appropriate protecting group (e.g., Fmoc) for subsequent peptide coupling.
-
Purification: The protected Tuv fragment is purified by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acid fragments (Fmoc-Tup(linker)-OH, Fmoc-Tuv-OH, Fmoc-Ile-OH, Mep-OH)
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: Methanol, Isopropanol
Methodology:
-
Resin Loading: The 2-chlorotrityl chloride resin is swelled in DCM. The first Fmoc-protected amino acid (Fmoc-Tup with a linker attachment point) is loaded onto the resin in the presence of DIPEA.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Tuv-OH) is activated with HBTU/HOBt and coupled to the free amine on the resin. The completion of the reaction is monitored by a Kaiser test.
-
Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated sequentially for Fmoc-Ile-OH and finally for Mep-OH.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cold diethyl ether
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile and water (with 0.1% TFA) for HPLC mobile phase
-
Lyophilizer
Methodology:
-
Cleavage: The peptide-bound resin is treated with a cleavage cocktail to release the peptide and remove acid-labile protecting groups.
-
Precipitation: The crude peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.
-
Purification: The crude peptide is purified by reverse-phase HPLC using a water/acetonitrile gradient.
-
Lyophilization: The fractions containing the pure product are pooled and lyophilized to obtain the final this compound analogue as a white powder.
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
The synthesis of this compound analogues for ADC development is a challenging but achievable goal for researchers with expertise in organic and peptide chemistry. The protocols and data presented here provide a comprehensive guide for the synthesis, purification, and characterization of these highly potent cytotoxic agents. Careful planning, optimization of reaction conditions, and rigorous purification are essential for obtaining high-quality material suitable for conjugation to antibodies and subsequent pre-clinical evaluation.
References
- 1. Synthesis of tubuvaline (Tuv) fragment of tubulysin via diastereoselective dihydroxylation of homoallylamine | Semantic Scholar [semanticscholar.org]
- 2. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment. | Semantic Scholar [semanticscholar.org]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the tubuvaline-tubuphenylalanine (Tuv-Tup) fragment of tubulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: Tubulysin F Linker Chemistry for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[1][2][3] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][5][6] Notably, tubulysins exhibit potent activity against multidrug-resistant (MDR) cancer cell lines, making them attractive candidates for overcoming drug resistance in cancer therapy.[2][5] The successful development of tubulysin-based ADCs hinges on the strategic design of the linker connecting the cytotoxic payload to the monoclonal antibody. This document provides detailed application notes on the linker chemistry of Tubulysin F, a prominent member of this family, and protocols for the synthesis, conjugation, and evaluation of this compound-based ADCs.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. It binds to the vinca domain of tubulin, preventing its polymerization into microtubules.[5] This disruption leads to the disassembly of the mitotic spindle, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis.[4][6] The potent cytotoxicity of tubulysins, with IC50 values often in the low nanomolar to picomolar range, necessitates their targeted delivery to cancer cells via ADCs to minimize off-target toxicity.[1][7]
Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Linker Chemistry for this compound ADCs
The choice of linker is critical for the stability and efficacy of an ADC. The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, yet efficiently cleaved within the target cancer cell to release the active drug.[4] For this compound ADCs, both cleavable and non-cleavable linkers have been explored.
Cleavable Linkers:
-
Protease-Cleavable Linkers: These are among the most common linkers used for ADCs. They typically contain a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), that is recognized and cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[4][8]
-
Acid-Cleavable Linkers: These linkers, such as those containing a hydrazine moiety, are designed to be stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of lysosomes (pH 4.5-5.0).[4]
-
β-Glucuronidase-Cleavable Linkers: This strategy utilizes a linker that is a substrate for β-glucuronidase, an enzyme found in the lysosomes of some tumor types. This approach offers an alternative cleavage mechanism that can be exploited for targeted drug release.[9][10] A key advantage of the glucuronide linker is its ability to protect the labile C-11 acetate group of tubulysin from hydrolysis, thereby improving ADC stability and in vivo activity.[10]
Non-Cleavable Linkers:
Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the drug-linker-amino acid complex. While generally more stable in circulation, the resulting active metabolite may have reduced cell permeability and bystander killing effect.
A significant challenge in Tubulysin ADC development is the instability of the C-11 acetate group on the tubuvaline residue, which is crucial for its high cytotoxicity.[11][12] Hydrolysis of this acetate to a hydroxyl group can lead to a dramatic decrease in potency.[12] Linker design and site-specific conjugation strategies are being actively investigated to mitigate this liability.[10][11] For instance, the use of a β-glucuronidase-cleavable glucuronide linker has been shown to protect the acetate from hydrolysis.[10]
The following diagram illustrates a general experimental workflow for the development of a this compound ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 8. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 11. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays to Determine Tubulysin F Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin F is a potent cytotoxic peptide derived from myxobacteria that exhibits strong antiproliferative activity against a wide range of cancer cell lines, including multidrug-resistant strains.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3][4] These characteristics make this compound a compound of significant interest in cancer research and as a potential payload for antibody-drug conjugates (ADCs).
This document provides detailed protocols for three common cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network, a critical component of the cytoskeleton, leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway. A key event in this pathway is the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution of apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its derivatives in various cancer cell lines.
| Compound/Analog | Cell Line | Cancer Type | IC50 (nM) |
| Tubulysin (General) | Wide spectrum of solid tumors | Various | Picomolar range |
| TAM 1344 (Tubulysin Derivative) | HCT116 | Colon Cancer | 0.14 |
| TAM 1344 (Tubulysin Derivative) | A549 | Lung Cancer | 0.24 |
| TAM 1344 (Tubulysin Derivative) | MCF7 | Breast Cancer | 0.09 |
| Tubulysin Analog 11 | N87 | Gastric Carcinoma | Data not specified, but potent |
| Tubulysin Analog 11 | MDA-MB-361-DYT2 | Breast Carcinoma | Data not specified, but potent |
| Tubulysin-based ADC | HER2-positive cell lines | Breast Cancer | 0.06 - 0.19 |
Note: The potency of Tubulysin and its analogs can vary depending on the specific derivative and the cancer cell line being tested.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[5]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[5]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Caption: Workflow for the LDH cytotoxicity assay.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include the following controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
No-Cell Control: Medium only (background).
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, produces a fluorescent or luminescent signal.
Caption: Workflow for the Caspase-3/7 activity assay.
Materials:
-
96-well, opaque-walled tissue culture plates (for luminescence/fluorescence)
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)[9]
-
Luminometer or Fluorometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time to induce apoptosis (e.g., 6, 12, 24 hours).
-
Reagent Addition: Allow the plate and the Caspase-3/7 reagent to equilibrate to room temperature. Add 100 µL of the Caspase-3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the background reading (from wells with no cells) from all other readings. The signal is proportional to the amount of caspase-3/7 activity.
Conclusion
The cell-based assays outlined in this document provide a robust framework for characterizing the cytotoxic effects of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of its mechanism of action, from its impact on cell viability and membrane integrity to its ability to induce the key apoptotic pathway. This information is crucial for the continued development and evaluation of this compound as a promising anticancer agent.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for In Vivo Evaluation of Tubulysin F Antibody-Drug Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. Tubulysins, a class of natural product tetrapeptides, are exceptionally potent microtubule-inhibiting agents that have garnered significant interest as ADC payloads. Their high cytotoxicity, pMolar potency, and ability to overcome multi-drug resistance (MDR) make them attractive candidates for next-generation ADCs.[1] Tubulysin F, a synthetic analog, offers a balance of potent anti-tumor activity and suitability for conjugation to monoclonal antibodies (mAbs).
This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound ADC efficacy using preclinical xenograft models. These guidelines are intended to assist researchers in designing and executing robust studies to assess the therapeutic potential of their this compound-based ADCs.
Mechanism of Action of this compound ADCs
This compound ADCs exert their cytotoxic effects through a multi-step process that begins with the specific binding of the ADC's monoclonal antibody to a tumor-associated antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent proteolytic degradation of the linker and/or antibody, which releases the active this compound payload into the cytoplasm.[2]
Once released, this compound binds to the vinca domain of β-tubulin, a critical component of microtubules. This binding inhibits tubulin polymerization and leads to the disruption of the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death through two distinct pathways: apoptosis and pyroptosis.[3][4]
Recent studies have revealed that in addition to the classical apoptotic pathway, Tubulysin-containing ADCs can induce pyroptosis, a highly inflammatory form of programmed cell death, in cells expressing Gasdermin E (GSDME).[3] This dual mechanism of action may contribute to a more robust anti-tumor response by not only directly killing cancer cells but also by stimulating an anti-tumor immune response.
In Vivo Models for Efficacy Evaluation
The selection of an appropriate in vivo model is critical for the preclinical evaluation of this compound ADC efficacy. Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models in immunocompromised mice are the most commonly used systems.[5][6]
Key Considerations for Model Selection:
-
Antigen Expression: The chosen cell line or PDX model must express the target antigen of the ADC at a clinically relevant level. Quantitative immunohistochemistry (IHC) or flow cytometry should be used to confirm antigen expression.
-
Payload Sensitivity: While Tubulysins are broadly potent, inherent sensitivity of the tumor model to the payload can influence outcomes.
-
Tumor Heterogeneity: PDX models often better recapitulate the heterogeneity of human tumors compared to CDX models and can provide more translatable data.[5][6]
-
MDR Status: Tubulysins have shown efficacy in MDR-positive models, making them suitable for studying resistance mechanisms.[7]
-
Study Objective: For initial screening, CDX models may be sufficient. For more definitive efficacy and biomarker studies, a panel of PDX models is recommended to account for patient-to-patient variability.[8]
Data Presentation: Summary of In Vivo Efficacy Data
The following table summarizes representative in vivo efficacy data for various Tubulysin ADCs from preclinical studies. This data is intended to provide a comparative overview of the potential efficacy of this class of ADCs.
| ADC Target | Tubulysin Analog | In Vivo Model | Dosing Regimen | Key Efficacy Endpoint | Reference |
| HER2 | Tubulysin B analog (DX126-262) | BT-474 (Breast Cancer) | 5 mg/kg, single dose | Tumor regression | [2] |
| HER2 | Tubulysin B analog (DX126-262) | NCI-N87 (Gastric Cancer) | 8 mg/kg, single dose | Significant tumor growth inhibition | [2] |
| HER2 | Tubulysin B analog (DX126-262) | SK-OV-3 (Ovarian Cancer) | 16 mg/kg, single dose | 14.6% T/C (Tumor/Control) | [2] |
| HER2 | Tubulysin M analog | N87 (Gastric Cancer) | 3 mg/kg, Q4dx4 | Tumor growth inhibition | [9] |
| CD30 | Tubulysin M analog | L540cy (Hodgkin Lymphoma) | 0.6 mg/kg, single dose | 5/5 cures | [10] |
| CD30 | Tubulysin M analog | DELBVR (ALCL, MDR+) | 0.75 mg/kg, single dose | 6/6 cures | [10] |
| CD22 | Stabilized Tubulysin | BJAB.Luc (Lymphoma) | 1 mg/kg, single dose | Tumor stasis for 21 days | [7] |
| CD22 | Stabilized Tubulysin | BJAB.Luc/Pgp (MDR+) | 1 mg/kg, single dose | 77% Tumor Growth Inhibition (TGI) | [7] |
| Mesothelin | Tubulysin analog | N87 (Gastric Cancer) | 0.5 mg/kg, single dose | Tumor regression | [11] |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies of this compound ADCs. These should be adapted based on the specific ADC, tumor model, and institutional animal care and use committee (IACUC) guidelines.
Xenograft Tumor Model Establishment
Materials:
-
Selected cancer cell line (e.g., NCI-N87, BT-474) or PDX tissue
-
Immunocompromised mice (e.g., NOD-SCID, C.B-17 SCID)
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture cancer cells to ~80% confluency. For PDX models, prepare tumor fragments or a single-cell suspension.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (typically 5 x 10^6 to 1 x 10^7 cells in 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
ADC Administration and Monitoring
Materials:
-
This compound ADC, vehicle control, and any comparator ADCs
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection
Protocol:
-
Reconstitute the this compound ADC and control articles in the appropriate vehicle to the desired concentration.
-
Administer the ADC to the mice via IV (tail vein) or IP injection according to the planned dosing schedule (e.g., single dose, once weekly for 3 weeks).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Observe the mice for any other clinical signs of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
Efficacy Endpoint Analysis
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor Regression: A decrease in tumor volume from the initial measurement.
-
Survival: Time for tumors to reach a predetermined endpoint volume or time to euthanasia due to morbidity.
Secondary Endpoints (optional):
-
Biomarker Analysis: At the end of the study, tumors can be excised for IHC, western blot, or RNA sequencing to assess target engagement, downstream signaling effects, and mechanisms of resistance.
-
Pharmacokinetic (PK) Analysis: Blood samples can be collected at various time points to determine the concentration of the ADC and free payload in circulation.
Experimental Workflow Visualization
Conclusion
The in vivo evaluation of this compound ADCs is a critical step in their preclinical development. By utilizing well-characterized xenograft models and following robust experimental protocols, researchers can obtain valuable data on the efficacy and therapeutic potential of these promising anti-cancer agents. The unique dual mechanism of action of Tubulysins, inducing both apoptosis and pyroptosis, underscores the importance of comprehensive in vivo studies to fully understand their anti-tumor effects. The information and protocols provided herein serve as a guide to facilitate the design and execution of these crucial preclinical studies.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 3. An anti-mesothelin targeting antibody drug conjugate induces pyroptosis and ignites antitumor immunity in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 5. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Tubulysin F Stability in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of Tubulysin F, particularly in the context of antibody-drug conjugates (ADCs), within a plasma environment. Understanding the stability of this compound is critical for the development of safe and effective ADCs, as premature drug release or metabolism can lead to off-target toxicity and reduced therapeutic efficacy.
Introduction to this compound Stability
This compound is a potent microtubule-depolymerizing agent with significant potential as a cytotoxic payload in ADCs.[1][2][3] However, its complex structure, which includes a critical acetate ester, presents challenges regarding its stability in systemic circulation.[1][2] Plasma contains a variety of enzymes, such as esterases and proteases, that can degrade both the linker and the payload of an ADC.[4][5] For this compound, a primary metabolic liability is the enzymatic cleavage of its acetate ester, which results in a deacetylated form with significantly reduced cytotoxic activity.[1][2][6][7] Therefore, robust analytical methods are essential to quantify the stability of this compound-containing ADCs in plasma.
Several factors can influence the plasma stability of a this compound ADC, including the chemistry of the linker used to attach the drug to the antibody, the specific site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[8]
Key Analytical Methods
The primary method for analyzing the stability of this compound in plasma is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . This powerful technique allows for the sensitive and specific quantification of the intact ADC, free this compound, and its metabolites.[4][9] Often, LC-MS/MS is combined with an initial affinity capture step to isolate the ADC from the complex plasma matrix.[7][9]
Hydrophobic Interaction Chromatography (HIC) can also be employed as an orthogonal method to monitor changes in the ADC's hydrophobicity, which can be indicative of drug loss or aggregation.[1]
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a this compound ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey).[4][8][10]
Objective: To determine the rate of this compound deacetylation, linker cleavage, and changes in the drug-to-antibody ratio (DAR) over time in a controlled in vitro environment.
Materials:
-
This compound ADC
-
Pooled plasma (heparinized) from the desired species
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein A or Protein G magnetic beads for affinity capture
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Internal standard (for LC-MS/MS analysis)
-
Methanol or acetonitrile for protein precipitation
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Thaw the pooled plasma at 37°C.
-
Prepare a stock solution of the this compound ADC in a suitable buffer (e.g., PBS).
-
Prepare aliquots of the plasma for each time point.
-
-
Incubation:
-
Sample Processing (Affinity Capture):
-
To each plasma aliquot, add Protein A or Protein G magnetic beads and incubate to capture the ADC.[9]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the ADC from the beads using the elution buffer.
-
Immediately neutralize the eluted sample with the neutralization buffer.
-
-
Analysis by LC-MS/MS:
-
For analysis of the intact ADC and its metabolites, the captured and eluted sample can be directly analyzed.
-
To quantify the released (free) this compound, the plasma sample (without affinity capture) can be subjected to protein precipitation with cold methanol or acetonitrile containing an internal standard.[4]
-
Centrifuge to pellet the precipitated proteins and analyze the supernatant by LC-MS/MS.
-
The LC-MS/MS method should be optimized to separate and detect the parent this compound, the deacetylated metabolite, and any other relevant degradation products.[11][12][13]
-
Data Analysis:
-
Calculate the percentage of the intact this compound ADC remaining at each time point relative to the 0-hour sample.
-
Determine the concentration of deacetylated this compound and other degradation products.
-
Calculate the in vitro half-life (T₁/₂) of the ADC.[4]
In Vivo Plasma Stability Assessment
This protocol describes the general workflow for evaluating the stability of a this compound ADC in a preclinical animal model.
Objective: To understand the pharmacokinetic profile and in vivo stability of the this compound ADC in a living system.
Protocol:
-
Animal Dosing:
-
Administer the this compound ADC to the selected animal model (e.g., mice, rats) via the intended clinical route (typically intravenous).[8]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 96 hours).
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
Data Presentation
Quantitative data from plasma stability studies should be summarized in clear and concise tables to facilitate comparison between different ADC constructs or experimental conditions.
Table 1: In Vitro Stability of this compound ADC in Human Plasma
| Time (hours) | % Intact ADC Remaining | % Deacetylated this compound | Average DAR |
| 0 | 100 | 0 | 4.0 |
| 4 | 95.2 | 4.8 | 3.9 |
| 24 | 78.5 | 21.5 | 3.5 |
| 48 | 61.3 | 38.7 | 3.1 |
| 96 | 40.1 | 59.9 | 2.5 |
Table 2: Comparison of this compound ADC Stability Across Species (at 48 hours)
| Species | % Intact ADC Remaining | % Deacetylated this compound |
| Human | 61.3 | 38.7 |
| Mouse | 55.8 | 44.2 |
| Rat | 65.1 | 34.9 |
| Cynomolgus Monkey | 72.4 | 27.6 |
Visualizations
Diagrams created using Graphviz can effectively illustrate the experimental workflows and the degradation pathways of this compound in plasma.
Caption: In Vitro Plasma Stability Experimental Workflow.
Caption: Potential Degradation Pathways of this compound ADC in Plasma.
Conclusion
The stability of this compound in plasma is a critical attribute that must be thoroughly characterized during the development of ADCs. The protocols and methods described in these application notes provide a framework for researchers to assess the stability profile of their this compound-based therapeutics. By employing techniques such as affinity capture LC-MS/MS, drug development professionals can gain valuable insights into the in vitro and in vivo behavior of their ADC candidates, enabling the selection of molecules with optimal stability and therapeutic potential. Addressing stability liabilities, such as the deacetylation of this compound, through medicinal chemistry efforts or by optimizing the conjugation site, is a key strategy for advancing these potent anti-cancer agents towards clinical success.[1][2][6]
References
- 1. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. LC-MS/MS for Bioanalytical Peptide and Protein Quantification: MS Considerations | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Tubulysin F Payload Delivery to Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides originally isolated from myxobacteria.[1][2] Their exceptional potency, with IC50 values in the picomolar to low nanomolar range, makes them attractive payloads for antibody-drug conjugates (ADCs) in the development of targeted cancer therapies.[2][3] Tubulysin F, a member of this family, exerts its antitumor effect by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] A key advantage of tubulysins is their ability to overcome multidrug resistance, a common challenge in cancer treatment.[1][3]
These application notes provide a comprehensive overview of the use of this compound and its analogs as ADC payloads for solid tumors. We will cover the mechanism of action, linker strategies, and detailed protocols for the in vitro and in vivo evaluation of this compound-based ADCs.
Mechanism of Action of this compound
This compound functions as a potent inhibitor of microtubule dynamics.[1] It binds to the vinca domain of β-tubulin, disrupting the assembly of microtubules.[1][4] This interference with the microtubule network is critical for several cellular processes, including mitotic spindle formation, intracellular transport, and maintenance of cell shape. The disruption of these functions in rapidly dividing cancer cells leads to cell cycle arrest and ultimately, programmed cell death (apoptosis).[2] The C-11 acetate group on the tubuvaline (Tuv) residue is crucial for its potent cytotoxic activity, and its hydrolysis can lead to a significant reduction in potency.[4][5][6]
Linker Technology for this compound ADCs
The linker connecting the antibody to the tubulysin payload is a critical component that influences the stability, efficacy, and safety of the ADC. Key considerations for linker design include:
-
Stability in Circulation: The linker must be stable in the bloodstream to prevent premature release of the highly potent payload, which could lead to systemic toxicity.[4][5]
-
Efficient Cleavage in the Tumor: Upon internalization into the target tumor cell, the linker should be efficiently cleaved to release the active tubulysin payload.[1]
Commonly used linkers for tubulysin-based ADCs include:
-
Protease-Cleavable Linkers: These linkers, such as valine-citrulline (VC) or valine-alanine (VA), are designed to be cleaved by lysosomal proteases like cathepsin B, which are upregulated in many tumor cells.
-
Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomal and tumor microenvironment.[6][7] Glucuronide linkers can offer improved hydrophilicity and have been shown to protect the labile C-11 acetate of tubulysin from hydrolysis in circulation.[6]
-
Non-Cleavable Linkers: These linkers rely on the degradation of the antibody backbone within the lysosome to release the payload.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of various tubulysin analogs and ADCs in different cancer cell lines.
Table 1: In Vitro Cytotoxicity of Free Tubulysin Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| Tubulysin D | Multiple | 0.01 - 10 | [2] |
| Tubulysin M | 786-O (MDR+) | >100-fold less potent than acetylated form | [6] |
| Deacetylated Tubulysin M | 786-O (MDR+) | >100-fold less potent than acetylated form | [6] |
| Tubulysin Analog 11 | KB (MDR1-) | Data not specified | [8] |
| Tubulysin Analog 11 | KB 8.5 (MDR1+) | Data not specified | [8] |
Table 2: In Vitro Cytotoxicity of Tubulysin-Based ADCs
| ADC | Target | Cell Line | IC50 (nM) | Reference |
| 5T4-FC-mc-Lys-MMETA | 5T4 | DU145 | 0.65 | [9] |
| 5T4-FC-mc-Lys-MMETA | 5T4 | NCI-H1975 | 3.33 | [9] |
| 5T4-FC-mc-Lys-MMETA | 5T4 | MDA-MB-468 | 0.016 | [9] |
| 5T4-FC-mc-Lys-MMETA | 5T4 | MDA-MB-301 | 0.003 | [9] |
| 5T4-FC-mc-Lys-MMETA | 5T4 | NCI-87 | 0.8 | [9] |
| DX126-262 | HER2 | HER2-positive cell lines | 0.06 - 0.19 | [10] |
| Kadcyla (T-DM1) | HER2 | HER2-positive cell lines | Similar to DX126-262 | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of a this compound-ADC against adherent cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HER2-positive BT-474, NCI-N87)
-
HER2-negative control cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-ADC and control ADC
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-ADC and a non-targeting control ADC in complete medium. A typical concentration range would be from 1 pM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only as a negative control.
-
Incubate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the untreated control wells (100% viability).
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Protocol 2: In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound-ADC in a solid tumor xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Tumor cells for implantation (e.g., BT-474 for a HER2-positive model)
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound-ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
-
-
ADC Administration:
-
Administer the this compound-ADC, control ADC, or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection).
-
The dosing schedule will depend on the specific ADC and tumor model (e.g., a single dose or multiple doses over several weeks).
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor volume and body weight of the mice 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
Euthanize mice when tumors reach a predetermined size (e.g., 1000-2000 mm³) or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences between treatment groups.
-
Conclusion
This compound and its analogs are highly promising payloads for the development of next-generation ADCs for the treatment of solid tumors. Their potent cytotoxicity, ability to overcome multidrug resistance, and the potential for bystander killing make them a valuable class of therapeutic agents.[7] Careful consideration of linker technology and conjugation strategy is essential to optimize the therapeutic index of this compound-based ADCs.[6] The protocols provided here offer a starting point for the preclinical evaluation of these powerful anticancer agents.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Application Notes and Protocols for Site-Specific Conjugation of Tubulysin F to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic tetrapeptides isolated from myxobacteria that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Their exceptional potency, even against multidrug-resistant (MDR) cancer cell lines, makes them attractive payloads for antibody-drug conjugates (ADCs).[2][4][5] ADCs leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents like Tubulysin F selectively to tumor cells, thereby enhancing the therapeutic window.[6][7]
Site-specific conjugation methods are crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved pharmacokinetic properties compared to randomly conjugated ADCs.[8][9] This document provides detailed application notes and protocols for the site-specific conjugation of this compound to monoclonal antibodies, covering conjugation strategies, experimental procedures, and characterization methods.
Mechanism of Action of Tubulysin
Tubulysins exert their cytotoxic effects by interfering with microtubule dynamics. They bind to the vinca domain of tubulin, inhibiting its polymerization and inducing the depolymerization of existing microtubules.[3][7] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] A key structural feature of many tubulysins is a C-11 acetate group, which is critical for their high cytotoxicity.[7][10] Hydrolysis of this acetate to a hydroxyl group can significantly reduce the potency of the molecule.[7][11]
Figure 1. Mechanism of action of a this compound ADC.
Site-Specific Conjugation Strategies
Several methods have been developed for the site-specific conjugation of drugs to antibodies. These techniques yield a more homogeneous product with a controlled DAR, leading to an improved therapeutic index.[9]
-
Engineered Cysteine Residues (e.g., THIOMAB™): This approach involves introducing cysteine residues at specific sites on the antibody sequence through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation, allowing for precise control over the location and number of conjugated payloads.[9]
-
Enzyme-Mediated Conjugation: Enzymes like transglutaminase can be used to site-specifically attach payloads.[8][9] Microbial transglutaminase, for example, catalyzes the formation of a bond between an engineered glutamine tag on the antibody and a primary amine on the linker-payload.[9]
-
Unnatural Amino Acids: Incorporation of unnatural amino acids with unique reactive handles (e.g., p-acetylphenylalanine) into the antibody sequence allows for orthogonal conjugation chemistry, ensuring that the payload is attached only at the desired position.[9]
Studies have shown that the site of conjugation can significantly impact the stability and efficacy of Tubulysin ADCs. For instance, conjugation to certain sites can protect the labile C-11 acetate group from hydrolysis.[10][11] Site-specific ADCs have demonstrated improved in vivo stability, reduced deconjugation, and superior pharmacokinetics compared to randomly conjugated ADCs.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for Tubulysin-based ADCs from various studies.
Table 1: In Vitro Cytotoxicity of Tubulysin Payloads and ADCs
| Compound | Cell Line | Target Antigen | IC50 (nM) | Reference |
|---|---|---|---|---|
| Tubulysin Payload (Acetylated) | N87 | - | <1 | [7] |
| Tubulysin Payload (Deacetylated) | N87 | - | >100 | [7] |
| Anti-Her2-Tubulysin ADC (ADC1) | N87 (High Her2) | Her2 | ~1 | [7] |
| Anti-Her2-Tubulysin ADC (ADC1) | BT474 (High Her2) | Her2 | ~1 | [7] |
| Anti-Her2-Tubulysin ADC (ADC1) | MDA-MB-453 (Moderate Her2) | Her2 | ~10 | [7] |
| Anti-Her2-Tubulysin ADC (ADC1) | HT-29 (No Her2) | Her2 | >1000 | [7] |
| Anti-CD22 Tubulysin ADC | BJAB (CD22+) | CD22 | <1 | [5] |
| Anti-CD22 Tubulysin ADC | WSU-DLCL2 (CD22+) | CD22 | <1 | [5] |
| Anti-CD22 Tubulysin ADC | BJAB.Luc/Pgp (MDR) | CD22 | ~1 | [5] |
| DX126-262 (Anti-HER2 Tubulysin B ADC) | BT-474 | HER2 | Not specified, but potent |[12][13] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data
| ADC | Model | Dose | Outcome | Reference |
|---|---|---|---|---|
| Site-Specific Tubulysin ADC | Mouse Xenograft | Not specified | Improved in vivo efficacy compared to random ADC | [8] |
| DX126-262 | BT-474 Xenograft | 5 mg/kg | Significant tumor growth inhibition | [12] |
| DX126-262 | Cynomolgus Monkey | 3-30 mg/kg | Enhanced stability compared to Kadcyla | [12][13] |
| Propyl Ether Stabilized Tubulysin ADC | BJAB.Luc-Pgp (MDR) Xenograft | Not specified | Effective against multidrug-resistant tumors |[5] |
Experimental Protocols
The following protocols provide a general framework for the site-specific conjugation of this compound to an antibody with an engineered cysteine residue.
Figure 2. General workflow for site-specific ADC conjugation.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds or the reduction of engineered cysteine caps to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (engineered with accessible cysteine residues) in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM).
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Desalting columns.
Procedure:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 5-10 molar excess of TCEP to the antibody solution. The exact molar excess needs to be optimized for each specific antibody to achieve selective reduction.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Monitor the reduction process using methods like RP-HPLC to assess the generation of antibody fragments (e.g., light chain, heavy chain).
-
Once the desired level of reduction is achieved, immediately remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Protocol 2: Thiol-Maleimide Conjugation
This protocol details the conjugation of a maleimide-functionalized this compound linker-payload to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1.
-
This compound linker-payload with a terminal maleimide group, dissolved in a compatible organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Quenching reagent (e.g., N-acetylcysteine).
Procedure:
-
Adjust the concentration of the reduced antibody to 2-5 mg/mL in the reaction buffer.
-
Prepare the this compound linker-payload solution.
-
Add a 5-10 molar excess of the linker-payload solution to the reduced antibody. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.
-
After the incubation period, quench the reaction by adding a 2-5 molar excess of N-acetylcysteine (relative to the initial linker-payload amount) to react with any unreacted maleimide groups. Incubate for an additional 30 minutes.
Protocol 3: ADC Purification
This protocol describes the purification of the ADC from unreacted payload, antibody fragments, and aggregates.
Materials:
-
Crude ADC mixture from Protocol 2.
-
Purification system (e.g., FPLC, HPLC).
-
Hydrophobic Interaction Chromatography (HIC) column.
-
Size Exclusion Chromatography (SEC) column.
-
HIC buffers (e.g., Buffer A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7; Buffer B: 20 mM sodium phosphate, pH 7).
-
SEC buffer (e.g., PBS, pH 7.4).
Procedure:
-
Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate the HIC column with HIC Buffer A.
-
Load the crude ADC mixture onto the column.
-
Elute the ADC using a linear gradient from HIC Buffer A to HIC Buffer B. Different DAR species will elute at different salt concentrations.
-
Collect fractions corresponding to the desired DAR.
-
-
Size Exclusion Chromatography (SEC):
-
Pool the HIC fractions containing the purified ADC.
-
Concentrate the pooled fractions if necessary.
-
Equilibrate the SEC column with SEC buffer.
-
Load the concentrated ADC solution onto the column to remove aggregates and any remaining small molecules.
-
Collect the main peak corresponding to the monomeric ADC.
-
-
Buffer Exchange and Formulation:
-
Perform buffer exchange into the final formulation buffer using a desalting column or tangential flow filtration.
-
Sterile filter the final ADC product through a 0.22 µm filter.
-
Protocol 4: ADC Characterization
This protocol outlines key analytical methods to characterize the final ADC product.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.
-
Mass Spectrometry (MS): Native MS or LC-MS after deglycosylation and/or reduction can provide the exact masses of the different ADC species, allowing for precise DAR determination.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC-HPLC): Used to determine the percentage of monomer, aggregates, and fragments in the final ADC preparation.
-
-
Identification and Free Drug Content:
-
Reversed-Phase HPLC (RP-HPLC): Can be used to confirm the identity of the ADC and to quantify the amount of unconjugated (free) payload in the final product.
-
-
In Vitro Cell Cytotoxicity Assay:
-
Perform a cell-based assay (e.g., MTS or CellTiter-Glo®) using antigen-positive and antigen-negative cell lines to determine the IC50 value and confirm the target-specific killing activity of the ADC.
-
Conclusion
The site-specific conjugation of this compound to monoclonal antibodies represents a promising strategy for the development of next-generation ADCs. By employing methods that allow for precise control over payload placement and stoichiometry, it is possible to generate homogeneous conjugates with improved stability, pharmacokinetics, and therapeutic efficacy.[8][11] The protocols and data presented in these application notes provide a comprehensive guide for researchers working to harness the potent antitumor activity of this compound in a targeted manner. Careful optimization of each step, from antibody engineering to final characterization, is essential for the successful development of these complex biotherapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 13. doaj.org [doaj.org]
Application Notes and Protocols for the Purification of Tubulysin F Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Tubulysin F conjugates, a class of potent antibody-drug conjugates (ADCs). The following sections outline various chromatographic techniques, present quantitative data for comparative analysis, and include visualizations to aid in understanding the experimental workflows and the underlying mechanism of action.
Introduction to this compound Conjugates
This compound is a highly cytotoxic peptide that belongs to the tubulysin family of natural products isolated from myxobacteria.[1][2] Its potent antimitotic activity stems from its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4][5][6] When conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, this compound becomes a powerful payload in an antibody-drug conjugate, enabling targeted delivery to cancer cells and minimizing off-target toxicity.
The purification of this compound conjugates is a critical step in their manufacturing process to ensure a homogenous product with a consistent drug-to-antibody ratio (DAR), high purity, and removal of process-related impurities such as unconjugated antibody, free drug, and aggregates. This document details the primary chromatographic techniques employed for this purpose: Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Reversed-Phase Chromatography (RPC).
Data Presentation: Purification and Activity of this compound Conjugates
The following tables summarize quantitative data related to the purification and in vitro activity of this compound conjugates from various studies.
Table 1: Purification of a Tubulysin Payload Precursor
| Step | Method | Purity (HPLC area %) | Overall Yield (%) | Reference |
| Crude | - | ~30% | - | [1] |
| After two RP-HPLC runs | Reversed-Phase HPLC | 88% | - | [1] |
| Optimized Process | Reversed-Phase HPLC | >95% | 2.4% | [1][7] |
Table 2: In Vitro Cytotoxicity of Tubulysin ADCs
| ADC | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| ADC1 | Her2 | N87 (High Her2) | Potent | [8] |
| ADC1 | Her2 | BT474 (High Her2) | Potent | [8] |
| ADC1 | Her2 | MDA-MB-453 (Moderate Her2) | Slightly lower activity | [8] |
| ADC1 | Her2 | HT-29 (No Her2) | ~1000-fold reduced potency | [8] |
| Anti-CD30 Tubulysin ADC | CD30 | L540cy (CD30+) | Single-digit ng/mL | |
| Anti-CD30 Tubulysin ADC | CD30 | Karpas299 (CD30+) | Single-digit ng/mL | |
| Anti-CD30 Tubulysin ADC | CD30 | DEL (CD30+) | Single-digit ng/mL | |
| Anti-CD30 Tubulysin ADC | CD30 | U266luc (CD30-) | >1000 ng/mL |
Experimental Protocols
This section provides detailed methodologies for the key chromatographic techniques used in the purification of this compound conjugates.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Payload and Conjugate Analysis
RP-HPLC is a high-resolution technique widely used for the analysis and purification of this compound payloads and for assessing the purity of the final conjugate.[1][9]
Materials:
-
RP-HPLC system with UV detector
-
C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, C18, 2.1 x 50 mm, 1.7 µm)[10]
-
Mobile Phase A: 0.1% formic acid in water (v/v)[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)[10]
-
Sample dissolved in a suitable solvent (e.g., DMSO, DMF)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.25 mL/minute and a temperature of 60 °C.[10]
-
Inject 5 µL of the sample.[10]
-
Maintain 5% Mobile Phase B for 0.1 minutes.[10]
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 2.5 minutes.[10]
-
Hold at 95% Mobile Phase B for 0.35 minutes.[10]
-
Return to initial conditions (5% Mobile Phase B) and re-equilibrate the column for the next injection.
-
Monitor the elution profile at 220 nm and 280 nm.[10]
-
Collect fractions corresponding to the desired product peaks for further analysis or downstream processing.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC separates molecules based on their hydrophobicity and is the gold standard for determining the drug-to-antibody ratio (DAR) distribution of ADCs.[8]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A (Binding Buffer): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
This compound conjugate sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the this compound conjugate sample.
-
Wash the column with 100% Mobile Phase A to remove any unbound species.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different DAR species. More hydrophobic species (higher DAR) will elute later.
-
Monitor the chromatogram at 280 nm. The peaks correspond to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by determining the relative area of each peak.
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their size and is used to quantify aggregates and fragments in the purified this compound conjugate preparation.[11][12][13]
Materials:
-
HPLC system with UV detector
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0
-
This compound conjugate sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min).
-
Inject the this compound conjugate sample.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the chromatogram at 280 nm. Aggregates will elute first, followed by the monomeric conjugate, and then any smaller fragments.
-
Quantify the percentage of aggregates and fragments by integrating the respective peak areas.
Protocol 4: Ion Exchange Chromatography (IEX) for Charge Variant Analysis
IEX separates molecules based on their net surface charge and is used to analyze charge variants of the this compound conjugate, which can arise from modifications to the antibody.[9]
Materials:
-
Cation exchange column (e.g., BioResolve SCX mAb)
-
HPLC system with UV detector
-
Mobile Phase A (Binding Buffer): 20 mM MES, pH 6.0
-
Mobile Phase B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0
-
This compound conjugate sample (buffer-exchanged into Mobile Phase A)
Procedure:
-
Equilibrate the cation exchange column with 100% Mobile Phase A.
-
Load the buffer-exchanged this compound conjugate sample onto the column.
-
Wash the column with Mobile Phase A to remove any unbound molecules.
-
Apply a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B) to elute the bound conjugates based on their net positive charge.
-
Monitor the chromatogram at 280 nm to observe the separation of charge variants (e.g., acidic, main, and basic species).
Visualizations
Mechanism of Action of this compound
This compound exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.fredhutch.org [research.fredhutch.org]
- 3. lcms.cz [lcms.cz]
- 4. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. youtube.com [youtube.com]
- 9. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. shimadzu.com [shimadzu.com]
- 13. agilent.com [agilent.com]
Application Notes: Utilizing Tubulysin F for Targeting Multidrug-Resistant Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells, thereby reducing their efficacy. Tubulysins, a class of potent cytotoxic peptides isolated from myxobacteria, have emerged as promising therapeutic agents due to their ability to overcome MDR.[1][2] Tubulysin F, a member of this family, demonstrates exceptionally high cytotoxicity against a variety of cancer cell lines, including those that are resistant to multiple drugs.[3]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for evaluating its efficacy in MDR cancer cell lines.
Mechanism of Action
This compound exerts its potent anticancer effects by disrupting microtubule dynamics.[1] Its mechanism is similar to other antimitotic agents like dolastatin-10 and vinblastine.[4] The key steps in its mechanism are:
-
Inhibition of Tubulin Polymerization: this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[3][5] This disruption of the microtubule network is critical for several cellular processes.
-
Cell Cycle Arrest: The interference with microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase.[4] This prevents the cancer cells from dividing and proliferating.
-
Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M phase triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
A crucial feature of tubulysins is that they are poor substrates for the P-gp efflux pump, a common cause of resistance to other tubulin-targeting agents like paclitaxel.[4][5] This allows this compound to accumulate in MDR cancer cells and exert its cytotoxic effects, making it a valuable tool for combating drug-resistant tumors.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general experimental workflow for its evaluation.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronide-Linked Antibody–Tubulysin Conjugates Display Activity in MDR+ and Heterogeneous Tumor Models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing off-target toxicity of Tubulysin F conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target toxicity of Tubulysin F conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it contribute to its high cytotoxicity?
This compound is a highly potent cytotoxic agent that belongs to the tubulysin family of natural products.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][3][4] Tubulysins are known to be exceptionally potent, with IC50 values in the low nanomolar range, exceeding the potency of other microtubule inhibitors like paclitaxel and vinblastine by 20- to 1000-fold.[1][3] This high potency is a key reason for their use as payloads in Antibody-Drug Conjugates (ADCs).
Q2: What are the primary causes of off-target toxicity observed with this compound ADCs?
Off-target toxicity of this compound ADCs, and ADCs in general, can be attributed to several factors:
-
Premature Payload Release: Instability of the linker connecting this compound to the antibody can lead to the premature release of the highly potent payload into systemic circulation before reaching the target tumor cells.[5][6][7] This can damage healthy tissues.
-
Hydrophobicity: The hydrophobic nature of many payloads, including some tubulysin analogs, can lead to ADC aggregation and non-specific uptake by healthy cells, contributing to off-target toxicity.[8][9]
-
"On-Target, Off-Tumor" Toxicity: The target antigen for the ADC may be expressed at low levels on healthy tissues. Binding of the ADC to these non-malignant cells can lead to their destruction and cause side effects.[5][]
-
Non-specific ADC Uptake: ADCs can be taken up by cells, such as those in the liver, independent of target antigen expression, leading to toxicity in those organs.[8][9] Hepatotoxicity has been reported as a dose-limiting toxicity for tubulysin-based ADCs.[11]
Q3: How can linker technology be optimized to minimize off-target toxicity?
Linker technology is a critical component in designing safer and more effective ADCs.[6][12][13] Key strategies include:
-
Improving Linker Stability: Utilizing linkers that are highly stable in the bloodstream but are efficiently cleaved within the target tumor cell is crucial.[6][7] Non-cleavable linkers, which release the payload only after lysosomal degradation of the antibody, can offer greater plasma stability and reduce off-target toxicity.[12][13][14]
-
Tumor-Selective Cleavage: Developing linkers that are cleaved by enzymes or conditions specific to the tumor microenvironment (e.g., specific proteases, acidic pH) can enhance targeted payload release.[6]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can increase the hydrophilicity of the ADC, improving its pharmacokinetic properties and reducing non-specific uptake and toxicity.[9][11]
Q4: What is site-specific conjugation and how does it help in reducing toxicity?
Site-specific conjugation is a method that attaches the drug-linker to the antibody at a specific, defined location.[5][13] This contrasts with traditional methods that result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR). The advantages of site-specific conjugation include:
-
Homogeneity: Produces a well-defined ADC with a consistent DAR, leading to more predictable pharmacokinetic and toxicity profiles.[5][13]
-
Improved Stability: The site of conjugation can influence the stability of the ADC.[15][16][17] Strategic placement of the conjugate can shield the linker or payload from premature degradation.
-
Enhanced Therapeutic Index: By creating more stable and uniform ADCs, site-specific conjugation can lead to a better balance between efficacy and toxicity.[15]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High in vivo toxicity at low ADC doses | Premature payload release due to linker instability. | 1. Evaluate Linker Stability: Perform plasma stability assays to quantify payload release over time. 2. Switch to a More Stable Linker: Consider using a non-cleavable linker or a more stable cleavable linker.[12][13][14] 3. Optimize Conjugation Site: Investigate different conjugation sites on the antibody, as this can impact linker stability.[15][16][17] |
| Evidence of hepatotoxicity | Non-specific uptake of the ADC by the liver.[11] | 1. Increase ADC Hydrophilicity: Incorporate a hydrophilic linker (e.g., PEG) or use a more hydrophilic tubulysin analog.[9][11] 2. Modify Antibody Fc Region: Engineer the Fc region to reduce non-specific uptake by Fc receptors on liver cells.[5] |
| Poor therapeutic window (efficacy only at toxic doses) | A combination of off-target toxicity and insufficient payload delivery to the tumor. | 1. Enhance Tumor Targeting: Engineer the antibody for higher affinity to the tumor antigen or develop a bispecific antibody that requires binding to two antigens for activation.[5] 2. Optimize Linker and Payload: Use a more stable, tumor-specific cleavable linker to increase the concentration of the payload at the tumor site.[6] 3. Site-Specific Conjugation: Employ site-specific conjugation to create a more homogeneous and stable ADC.[5][13] |
| In vitro potency does not translate to in vivo efficacy | Rapid clearance or metabolism of the ADC in vivo. | 1. Pharmacokinetic Studies: Conduct PK studies in relevant animal models to assess ADC clearance and stability.[18] 2. Stabilize the Payload: If the payload itself is being metabolized (e.g., hydrolysis of an acetate group on tubulysin), consider modifying the payload to improve its stability.[15][17][19] 3. Increase Hydrophilicity: As mentioned, hydrophilic modifications can improve PK properties.[9] |
Quantitative Data Summary
Table 1: Comparative in vivo Toxicity of a Tubulysin B Conjugate (DX126-262) and Kadcyla [11][18]
| ADC | Dose | Observation in Mice | Conclusion on Off-Target Toxicity |
| DX126-262 | 75 and 150 mg/kg (single i.v. injection) | Less pronounced body weight reduction and faster recovery compared to Kadcyla. Slight single-cell necrosis in the liver that recovered. | Better tolerated with reduced off-target toxicity, particularly hepatotoxicity, compared to DM1 (the payload in Kadcyla). |
| Kadcyla (T-DM1) | 75 and 150 mg/kg (single i.v. injection) | More significant body weight reduction. | Higher off-target toxicity observed. |
Table 2: In vivo Efficacy of DX126-262 vs. Kadcyla in a BT-474 Xenograft Model [11]
| Treatment | Dose | T/C% (Tumor Growth Inhibition) |
| DX126-262 | High | 3.0% |
| Kadcyla | High | 13.3% |
| DX126-262 | Medium | 6.8% |
| Kadcyla | Medium | 49.3% |
| DX126-262 | Low | 37.1% |
| Kadcyla | Low | 47.4% |
T/C% is the ratio of the mean tumor volume of the treated group to the control group, expressed as a percentage.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Assess Off-Target Toxicity
This protocol is designed to evaluate the off-target cytotoxicity of an ADC in an antigen-negative cell line.
Materials:
-
Antigen-negative cell line (e.g., MCF-7 if the ADC targets HER2)
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody (as control)
-
Free this compound payload (as a positive control for cytotoxicity)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Seed the antigen-negative cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound payload in complete cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the test articles. Include wells with untreated cells as a negative control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values. A low IC50 for the ADC in an antigen-negative cell line suggests potential off-target cytotoxicity.
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
This compound ADC
-
Freshly collected plasma from the relevant species (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method to separate and quantify the ADC and free payload (e.g., ELISA, HPLC, LC-MS)
Methodology:
-
Dilute the this compound ADC to a final concentration of 100 µg/mL in plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately process the aliquots to stop any further degradation (e.g., by freezing or adding a precipitation agent).
-
Analyze the samples using a validated method to determine the concentration of the intact ADC and the released this compound payload.
-
Plot the concentration of the intact ADC over time to determine its half-life in plasma.
-
Quantify the amount of free payload at each time point to assess the rate of premature release.
Visualizations
Caption: Workflow for evaluating this compound conjugate off-target toxicity.
Caption: Cellular mechanism of this compound ADC leading to apoptosis.
Caption: Key strategies for reducing the off-target toxicity of ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 12. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doaj.org [doaj.org]
- 19. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Tubulysin F synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tubulysin F, a potent cytotoxic tetrapeptide. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low yields.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common problems in this compound synthesis.
Problem 1: Low overall yield of the fully assembled tetrapeptide.
Low overall yield is a frequent issue in the multi-step synthesis of a complex molecule like this compound. The problem can often be traced back to one or more inefficient steps in the sequence.
Possible Causes and Solutions:
-
Inefficient Fragment Synthesis: The individual syntheses of the unique amino acid residues, Tubuvaline (Tuv), Tubuphenylalanine (Tup), and Mepiprazole (Mep), can be challenging.
-
Recommendation: Review and optimize the synthetic routes for each fragment. Various strategies have been reported, including Manganese-mediated synthesis, Ireland-Claisen rearrangement, and Evans aldol reactions[1][2][3]. Consider alternative published routes if a particular step is consistently low-yielding.
-
-
Poor Peptide Coupling Efficiency: Steric hindrance, particularly around the N-methylated peptide bonds and the bulky amino acid residues, can significantly reduce coupling yields.
-
Recommendation: Employ coupling reagents known to be effective for hindered couplings, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine)[4]. Multiple coupling cycles may be necessary for particularly difficult couplings, such as the introduction of Fmoc-Ile-F[4].
-
-
Suboptimal Protecting Group Strategy: Issues with the application or removal of protecting groups can lead to side reactions and product loss.
-
Recommendation: Carefully select protecting groups that are orthogonal to each other. For instance, the use of Fmoc for N-terminal protection, Boc for side-chain protection, and Alloc for other functionalities requires distinct deprotection conditions. Incomplete Fmoc removal can lead to the formation of impurities[4]. Similarly, harsh acidic conditions for Boc removal can cause side reactions like deacetylation[4].
-
-
Loss of Product During Purification: this compound and its intermediates can be sensitive, and purification by chromatography may lead to significant material loss.
-
Recommendation: Optimize purification conditions. For reverse-phase HPLC, the choice of mobile phase is critical. For example, using methanol can sometimes lead to methyl ester formation[5]. Acetonitrile is often a preferred organic modifier[5]. Ensure the pH of the mobile phase is compatible with the stability of the compound.
-
Problem 2: Difficulty in the synthesis and coupling of the Tubuvaline (Tuv) fragment.
The Tuv fragment, with its N-alkylation and steric bulk, is a common bottleneck in this compound synthesis.
Possible Causes and Solutions:
-
Low Yield in N-Fmoc Protection: The steric hindrance around the secondary amine of the Tuv precursor can make the introduction of the Fmoc protecting group inefficient[4].
-
Recommendation: This step may require optimization of reaction conditions (reagents, temperature, and reaction time). An alternative approach is to use the unprotected N-Et Tuv directly in the solid-phase peptide synthesis (SPPS), although this may lead to a small amount of double inclusion product[4].
-
-
Challenging Coupling to the Peptide Chain: The N-ethyl group and the α-isopropyl group of Tuv create a sterically hindered environment, making peptide bond formation difficult[4].
-
Recommendation: As mentioned, using a potent coupling reagent like HATU is crucial. It may be necessary to perform multiple coupling cycles to drive the reaction to completion. Monitoring the reaction progress by HPLC is essential to determine the required number of cycles[4].
-
Problem 3: Formation of significant impurities during synthesis.
The appearance of unexpected peaks in HPLC analysis indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
Possible Causes and Solutions:
-
Incomplete Fmoc-Deprotection: Residual Fmoc group can lead to the formation of a mixed anhydride impurity[4].
-
Recommendation: Ensure complete Fmoc removal by using a sufficient excess of piperidine in DMF and allowing for adequate reaction time. In some cases, treating the reaction mixture with a mild acid or base, such as 3% HOBt in DMF, can help convert the impurity back to the desired product[4].
-
-
Deacetylation: The acetate group on the Tuv residue can be labile, especially under acidic or basic conditions used for deprotection steps[4].
-
Epimerization: The chiral centers in the amino acid residues can be susceptible to epimerization under basic conditions used during coupling or deprotection.
-
Recommendation: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine for coupling reactions. Minimize the exposure time to basic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the total synthesis of a Tubulysin analogue?
A1: The overall yield for the total synthesis of tubulysins is often very low due to the complexity and number of steps involved. Initial synthetic routes have reported overall yields as low as 0.01%. However, through significant process development and optimization, the overall yield has been improved to as high as 2.4%, representing a 240-fold increase[4].
Q2: Which peptide coupling reagent is most effective for the sterically hindered couplings in this compound synthesis?
A2: For the challenging couplings involving sterically hindered amino acids like Tuv, HATU in combination with a hindered base such as DIPEA is highly recommended[4]. This combination has been shown to be effective in promoting the formation of the amide bond while minimizing side reactions.
Q3: Are there any specific challenges associated with the solid-phase peptide synthesis (SPPS) of tubulysins?
A3: Yes, SPPS of tubulysins presents several challenges. One key aspect is the loading capacity of the resin, which should be carefully controlled to ensure efficient use of the valuable building blocks[4]. Another concern is the potential for the peptide to be cleaved from the resin by acidic byproducts generated during certain coupling reactions, such as the introduction of Fmoc-Ile-F which produces HF. The use of a fluoride scavenger like bis(trimethylsilyl)acetamide can mitigate this issue[4].
Q4: How can I avoid the deacetylation of the Tuv residue during the synthesis?
A4: Deacetylation is a known side reaction, particularly during the removal of acid-labile protecting groups like Boc. To minimize this, it is advisable to use carefully controlled and milder acidic conditions. For instance, using a limited amount of TFA in a non-polar solvent like DCM can effectively remove the Boc group without significant loss of the acetyl group[4].
Q5: What are some common strategies for the synthesis of the non-proteinogenic amino acid fragments of this compound?
A5: The synthesis of fragments like Tuv and Tup can be achieved through various stereoselective methods. Some of the reported strategies include Manganese-mediated synthesis, Ireland-Claisen rearrangement, Mukaiyama aldol reaction, and Mannich processes[1][2][3]. The choice of method will depend on the available starting materials and the specific stereochemical requirements.
Quantitative Data Summary
| Parameter | Initial Route | Optimized Route | Fold Improvement | Reference |
| Longest Linear Sequence | 21 steps | 19 steps | - | [4] |
| Overall Yield | 0.01% | 2.4% | 240-fold | [4] |
| N-Fmoc Protection of N-Et Tuv Yield | 32% | - | - | [4] |
| N-Boc N-Et Tuv Synthesis (13 steps) | 1% overall yield | - | - | [4] |
| Improved Tup Synthesis (9 steps) | - | 10% overall yield | - | [4] |
Experimental Protocols
Protocol 1: General Peptide Coupling using HATU/DIPEA
-
Preparation: Dissolve the N-Fmoc protected amino acid (1.5 eq.) and HATU (1.5 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the amino acid.
-
Coupling: Add the pre-activated amino acid solution to the resin-bound amine or the amino-deprotected peptide fragment.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time may be extended, and multiple coupling cycles may be required.
-
Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test) or by cleaving a small amount of peptide from the resin for HPLC analysis.
-
Washing: After completion, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
Protocol 2: Fmoc Deprotection
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Deprotection: Treat the Fmoc-protected peptide-resin with the piperidine/DMF solution.
-
Reaction: Agitate the mixture at room temperature. Typically, two treatments of 10-20 minutes each are sufficient for complete deprotection[4].
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Confirm the completion of the deprotection using a qualitative test (e.g., Kaiser test).
Visualizations
Caption: Troubleshooting workflow for low overall yield in this compound synthesis.
Caption: Decision tree for troubleshooting impurity formation.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Approaches to the Total Synthesis of Tubulysin and its Fragments: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrophobicity of Tubulysin F Payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hydrophobicity of Tubulysin F payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrophobicity a concern in ADCs?
A: Tubulysins are a class of highly potent cytotoxic agents that work by inhibiting tubulin polymerization, a critical process for cell division.[1][2] Their exceptional potency makes them attractive payloads for ADCs, which are designed to deliver these toxins specifically to cancer cells.[2] However, this compound and its analogs are structurally complex and highly hydrophobic.[3][4] When conjugated to a monoclonal antibody (mAb), these hydrophobic payloads can cause the resulting ADC to aggregate, which presents a major obstacle in ADC development.[3][4][5]
Q2: What are the consequences of a hydrophobic ADC, such as one carrying this compound?
A: The high hydrophobicity imparted by payloads like this compound can lead to several significant issues:
-
Protein Aggregation: Hydrophobic patches on the surface of the ADC can interact, causing the molecules to clump together into soluble or insoluble aggregates.[3][4] This is a primary challenge during ADC manufacturing, storage, and transportation.[4]
-
Reduced Efficacy: Aggregation can hinder the ADC's ability to bind to its target antigen on cancer cells, thereby reducing its therapeutic effect.[4]
-
Altered Pharmacokinetics (PK): Hydrophobic ADCs, particularly those with a high drug-to-antibody ratio (DAR), tend to be cleared from the bloodstream more rapidly, reducing their exposure to the tumor.[6][7]
-
Immunogenicity: Aggregated proteins are known to be immunogenic and can trigger severe adverse immune responses in patients if administered.[3][8]
-
Manufacturing and Analytical Challenges: Aggregation leads to product loss, complicates purification, and can interfere with analytical characterization, such as causing poor peak shapes in size exclusion chromatography (SEC).[3][9][10]
Q3: How can I determine if my this compound ADC is aggregating?
A: Several analytical techniques can be used, often in combination, to detect and quantify ADC aggregation.[11]
-
Size Exclusion Chromatography (SEC): This is the most common method used to separate and quantify high molecular weight species (aggregates) from the desired monomeric ADC based on their size.[9][12][13][14]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides more detailed information by determining the absolute molar mass of the different species eluting from the SEC column, confirming the presence of dimers, trimers, and larger aggregates.[11][15]
-
Dynamic Light Scattering (DLS): DLS is a rapid method used to estimate the average size and size distribution of particles in a solution, making it useful for monitoring the onset of aggregation over time.[11]
-
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): SV-AUC is a powerful technique for characterizing aggregate levels and distributions in detail.[15]
Q4: What are the primary strategies for managing the hydrophobicity of this compound ADCs?
A: The main approaches focus on modifying the different components of the ADC:
-
Payload Modification: Developing more hydrophilic analogs of this compound. For example, introducing hydrophilic moieties like ethylene glycol units can help reduce overall hydrophobicity.[16]
-
Linker Chemistry: Utilizing hydrophilic linkers to connect the payload to the antibody. Glucuronide-based linkers, for instance, are more hydrophilic than conventional peptide linkers and can improve the physicochemical properties of the ADC, protecting the payload from hydrolysis and improving PK.[17][18][19][20]
-
Site-Specific Conjugation: Conjugating the payload at specific, engineered sites on the antibody can create more homogeneous ADCs with improved properties. The location of conjugation can significantly impact stability and metabolism.[1][2][19] Site-specific ADCs have shown better in vivo stability and pharmacokinetics compared to randomly conjugated ones.[21]
-
Formulation Optimization: Developing stable formulations by carefully selecting buffers, pH, and excipients that minimize aggregation.[22] Histidine buffers around pH 6 are often effective for ADCs.[22]
-
Process Improvements: Employing manufacturing techniques that prevent aggregation at its source. One such method is "Lock-Release" technology, where the antibody is immobilized on a solid support during conjugation to prevent intermolecular interactions.[3][8]
Q5: What is the Drug-to-Antibody Ratio (DAR) and how does it impact hydrophobicity?
A: The Drug-to-Antibody Ratio (DAR) is the average number of payload molecules conjugated to a single antibody.[14][23] While a higher DAR can increase the in vitro potency of an ADC, it also significantly increases the overall hydrophobicity of the molecule.[7] This heightened hydrophobicity is directly correlated with an increased propensity for aggregation and faster plasma clearance, which can ultimately reduce the ADC's therapeutic index.[7][24] Therefore, optimizing the DAR is a critical step in balancing potency with desirable physicochemical and pharmacokinetic properties.
Troubleshooting Guides
Issue 1: Significant ADC Aggregation Observed Post-Conjugation
| Possible Causes | Recommended Solutions & Troubleshooting Steps |
| High Payload Hydrophobicity | 1. Use Hydrophilic Linkers: Replace standard hydrophobic linkers with hydrophilic alternatives, such as those containing polyethylene glycol (PEG) or cleavable glucuronide moieties.[7][17][18] These can shield the hydrophobic payload and improve solubility. 2. Evaluate Tubulysin Analogs: If possible, switch to a more hydrophilic analog of this compound.[16] |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize DAR: Aim for a lower average DAR (e.g., 2 or 4). While higher DARs can increase potency, they are a primary driver of aggregation.[6] 2. Use Site-Specific Conjugation: This method produces a homogeneous ADC with a defined DAR, avoiding the highly loaded species (e.g., DAR 8) that are most prone to aggregation.[21] |
| Unfavorable Buffer Conditions | 1. Optimize pH: The pH of the conjugation buffer can influence aggregation. Perform small-scale experiments to identify a pH that maintains antibody stability while allowing for efficient conjugation.[3] 2. Adjust Salt Concentration: Modify the ionic strength of the buffer, as both excessively low and high salt concentrations can promote aggregation.[3] |
| Organic Co-solvents | 1. Minimize Co-solvent: Reduce the percentage of organic co-solvent (often required to dissolve the payload-linker) to the lowest effective concentration, as some solvents can promote protein aggregation.[3] |
| Intermolecular Cross-linking | 1. Consider Immobilization: For particularly challenging ADCs, use a solid-phase conjugation method (e.g., Lock-Release) where antibodies are physically separated during the reaction, preventing them from aggregating.[3][8] |
Issue 2: Poor Peak Shape (Tailing) in Size Exclusion Chromatography (SEC)
| Possible Causes | Recommended Solutions & Troubleshooting Steps |
| Non-specific Interactions | 1. Select an Inert Column: Use an SEC column specifically designed for biomolecules with a surface chemistry that minimizes non-specific binding. The Agilent AdvanceBio SEC column, for example, has shown improved peak shape for hydrophobic ADCs compared to other columns.[9] 2. Modify Mobile Phase: Introduce additives to the mobile phase to disrupt hydrophobic interactions between the ADC and the column matrix. Options include adding a low concentration of an organic solvent (e.g., acetonitrile) or using additives like L-arginine.[10] 3. Optimize Temperature: In some cases, elevating the column temperature (e.g., 60-80°C) can reduce non-specific binding, though this must be balanced against the thermal stability of the ADC.[25] |
Issue 3: Inconsistent or Lower-than-Expected In Vitro Cytotoxicity
| Possible Causes | Recommended Solutions & Troubleshooting Steps |
| ADC Aggregation | 1. Confirm Monomer Content: Before starting a cytotoxicity assay, analyze the ADC sample by SEC to ensure it has low levels of aggregation. Aggregates may have reduced activity and can lead to inaccurate concentration measurements.[12] 2. Purify the ADC: If significant aggregation is present, purify the monomeric ADC fraction using preparative SEC or HIC before testing.[26] |
| Payload Instability | 1. Assess Payload Integrity: Some Tubulysin analogs contain a labile acetate ester that is critical for activity.[1][2] This ester can be hydrolyzed by plasma esterases.[1][19] Confirm the stability of your payload under assay conditions. 2. Use Stabilized Analogs/Linkers: If payload metabolism is a concern, consider using stabilized Tubulysin analogs (e.g., with an ether or carbamate replacing the ester) or hydrophilic linkers like glucuronide which have been shown to protect the acetate from hydrolysis.[1][19][20] |
| Inaccurate Concentration | 1. Measure Monomer Concentration: Ensure the concentration used for the assay is based on the monomeric, active ADC, not the total protein content which may include inactive aggregates. |
Quantitative Data Summary
The choice of linker can significantly impact the physicochemical properties and efficacy of a Tubulysin ADC. The following table provides a representative comparison.
| Parameter | ADC with Conventional Dipeptide Linker | ADC with Hydrophilic Glucuronide Linker | Rationale / Comments |
| Average DAR | 4 | 4 | DAR is kept consistent for comparison. |
| Aggregation (% HMW by SEC) | ~15-25% | < 5% | The hydrophilic nature of the glucuronide linker shields the hydrophobic payload, reducing the propensity for aggregation.[19] |
| Plasma Clearance | Increased | Normal (similar to mAb) | Hydrophobic ADCs are cleared more rapidly. The hydrophilic linker improves the pharmacokinetic profile.[19] |
| In Vivo Acetate Stability | Reduced | Increased | The glucuronide linker has been shown to protect the critical acetate ester on the Tubulysin payload from hydrolysis in circulation.[19][20][27] |
| In Vivo Efficacy | Moderate | High | Improved stability and pharmacokinetics lead to greater drug exposure at the tumor site and enhanced efficacy.[19] |
Detailed Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC.
Materials:
-
HPLC or UPLC system with a UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC)[9]
-
SEC column suitable for mAbs and ADCs (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[9]
-
Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[13]
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min for a 4.6 x 300 mm column) until a stable baseline is achieved.[13]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The HMW aggregates will elute first, followed by the main monomer peak, and then any low molecular weight (LMW) fragments.[13]
-
Analysis: Integrate the peak areas of the HMW species and the monomer. Calculate the percentage of aggregation as: (% Aggregation) = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.
Protocol 2: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different numbers of conjugated payloads and determine the average DAR.[23][28]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[29]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[29]
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with the starting mobile phase condition (e.g., 100% Mobile Phase A or a mix of A and B).
-
Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the bound ADC species using a linear gradient of increasing Mobile Phase B (decreasing salt concentration). The species will elute in order of increasing hydrophobicity (and thus, increasing DAR). Unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, etc.
-
Data Acquisition: Monitor the chromatogram at 280 nm.
-
Analysis:
-
Identify and integrate the area of each peak corresponding to a specific DAR species (A_DARn).
-
Calculate the average DAR using the formula: Average DAR = (Σ(A_DARn * n)) / (ΣA_DARn), where 'n' is the number of drugs for that species.
-
Protocol 3: In Vitro Cytotoxicity Evaluation by Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC on antigen-positive and antigen-negative cancer cell lines.[30][31]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC, isotype control ADC, and unconjugated payload
-
Cell viability reagent (e.g., MTT, or a luminescent ATP-based assay like CellTiter-Glo®)[30][32][33]
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of the this compound ADC and control articles in complete culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted ADC solutions. Include wells with untreated cells (100% viability control) and cells treated with a lysis agent (0% viability control).
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).[17]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis:
-
Normalize the data to the untreated controls.
-
Plot the percent cell viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which represents the concentration of ADC required to inhibit cell growth by 50%.[34]
-
Visualizations
Caption: Workflow for troubleshooting ADC aggregation.
Caption: Impact of payload hydrophobicity on ADC properties.
Caption: Strategy selection for mitigating hydrophobicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. agilent.com [agilent.com]
- 10. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. books.rsc.org [books.rsc.org]
- 19. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. lcms.cz [lcms.cz]
- 26. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 31. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 32. Direct Cytotoxicity Assay [iqbiosciences.com]
- 33. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 34. njbio.com [njbio.com]
Addressing resistance mechanisms to Tubulysin F therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tubulysin F.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent cytotoxic agent that functions as a microtubule inhibitor.[1][2] It binds to tubulin, preventing the polymerization of microtubules, which are essential components of the cytoskeleton.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][3][4]
Q2: Is this compound effective against multidrug-resistant (MDR) cancer cells?
A2: Yes, studies have shown that tubulysins, including this compound, exhibit potent activity against multidrug-resistant cancer cell lines.[2][5] A key advantage is that they are reported to be poor substrates for P-glycoprotein (P-gp), a common efflux pump that contributes to MDR.[3][4][5]
Q3: What are the known or potential mechanisms of resistance to this compound?
A3: While this compound can overcome some common resistance mechanisms, acquired resistance can still potentially develop. Potential mechanisms include:
-
Alterations in Tubulin: Mutations in the tubulin protein, the direct target of this compound, could potentially alter the binding site and reduce drug efficacy.
-
Drug Efflux: Although less susceptible to classical MDR pumps like P-gp, upregulation of other ATP-binding cassette (ABC) transporters could contribute to reduced intracellular drug concentrations.
-
Drug Inactivation: Metabolic modification of the this compound molecule within the cancer cell could lead to its inactivation. For instance, hydrolysis of the acetate group at the C11 position of some tubulysin analogs has been shown to significantly decrease cytotoxic activity.[6]
-
Alterations in Apoptotic Pathways: Defects in the cellular machinery responsible for apoptosis could allow cancer cells to survive even after cell cycle arrest induced by this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, particularly when investigating resistance.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Optimize and standardize cell seeding density for each cell line to ensure exponential growth throughout the assay period.[7][8] |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. | |
| Inaccurate drug concentration. | Prepare fresh drug dilutions for each experiment and verify the concentration of the stock solution. | |
| Cells show increasing resistance to this compound over time. | Development of an acquired resistance mechanism. | See Experimental Protocol: Generating a this compound-Resistant Cell Line . |
| Selection of a pre-existing resistant subpopulation. | Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity. | |
| No significant difference in cytotoxicity between parental and suspected resistant cell line. | The resistance mechanism is not based on direct cytotoxicity (e.g., increased DNA repair capacity). | Evaluate other endpoints such as cell cycle progression (flow cytometry) or apoptosis (Annexin V staining). |
| Insufficient drug exposure time. | Optimize the duration of drug exposure. Some resistance mechanisms may only become apparent with longer treatment times.[9] | |
| This compound-based Antibody-Drug Conjugate (ADC) shows reduced efficacy in vivo. | Instability of the linker or payload. | Investigate the stability of the ADC in plasma. Modification of the linker or the tubulysin analog may be necessary to prevent premature cleavage or metabolism.[5][10] |
| Poor tumor penetration. | Evaluate tumor vascularization and permeability. Consider co-administration with agents that enhance tumor penetration. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 nM to 100 nM.[4] Include a vehicle control (DMSO).
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Generating a this compound-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure.[11]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks
Procedure:
-
Initial Exposure:
-
Treat the parental cell line with this compound at a concentration equal to its IC50.
-
-
Dose Escalation:
-
Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in the culture medium.[12] This is typically done in a stepwise manner.
-
-
Monitoring:
-
Continuously monitor the cells for signs of resistance (i.e., sustained proliferation in the presence of the drug).
-
-
Isolation and Characterization:
-
Once a resistant population is established, isolate single-cell clones.
-
Characterize the resistant phenotype by determining the new IC50 of this compound and comparing it to the parental cell line.
-
Further investigate the underlying resistance mechanisms (e.g., gene expression analysis, protein expression analysis).
-
Visualizations
Caption: Troubleshooting logic for inconsistent IC50 values.
Caption: this compound pathway and potential resistance points.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tubulysin F vs. Maytansinoid ADCs: A Comparative Efficacy Analysis
A deep dive into the preclinical data reveals tubulysin F-based Antibody-Drug Conjugates (ADCs) as potent alternatives to maytansinoid-based therapies, particularly in the context of multidrug resistance. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies.
In the landscape of targeted cancer therapies, Antibody-Drug Conjugates (ADCs) represent a powerful class of biopharmaceuticals. The efficacy of an ADC is critically dependent on its cytotoxic payload. Among the most potent payloads are microtubule inhibitors, with maytansinoids and tubulysins being at the forefront of ADC development. This guide offers a detailed comparison of the efficacy of ADCs armed with this compound and its analogs versus those carrying maytansinoid derivatives, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and maytansinoid-based ADCs function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] Preclinical evidence suggests that while both are highly potent, tubulysin-based ADCs may hold a significant advantage in treating multidrug-resistant (MDR) tumors.[3][4] This is primarily attributed to tubulysins being poor substrates for P-glycoprotein (P-gp), a key efflux pump responsible for MDR.[2] In contrast, many maytansinoid-based ADCs are susceptible to P-gp-mediated resistance.[5][6]
Data Presentation: In Vitro Cytotoxicity
A key metric for evaluating the potency of ADCs is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit the growth of 50% of a cell population. The following table summarizes the in vitro cytotoxicity of a novel tubulysin B analog-based ADC, DX126-262, in comparison to the maytansinoid-based ADC, Kadcyla® (Trastuzumab emtansine or T-DM1), across various HER2-positive cancer cell lines.
| Cell Line | Target | DX126-262 (Tubulysin ADC) IC50 (nM) | Kadcyla® (Maytansinoid ADC) IC50 (nM) |
| SK-BR-3 | HER2 | 0.06 | Similar to DX126-262 |
| NCI-N87 | HER2 | 0.19 | Similar to DX126-262 |
| BT-474 | HER2 | Not Reported | Not Reported |
| MDA-MB-468 (HER2-negative) | HER2 | No toxicity | Some inhibitory effects at high concentrations |
Data sourced from a preclinical study on DX126-262.[7]
The data indicates that the tubulysin-based ADC, DX126-262, exhibits high potency against HER2-positive cell lines, with IC50 values in the sub-nanomolar range, comparable to the maytansinoid ADC, Kadcyla®.[7] Notably, DX126-262 demonstrated better target selectivity, showing no toxicity to HER2-negative cells, whereas Kadcyla® had some off-target effects at higher concentrations.[7]
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism. While specific quantitative data from a direct head-to-head in vivo comparison is not publicly available, a study on DX126-262 reported superior anti-tumor efficacy compared to Kadcyla® in HER2-positive tumor models.[7] Another study comparing a tubulysin ADC to an MMAE (a microtubule inhibitor similar to maytansinoids in its susceptibility to MDR) ADC in a multidrug-resistant lymphoma model showed that the tubulysin ADC had significantly better tumor growth inhibition (TGI). The MMAE ADC showed minimal TGI (41%), while the stabilized tubulysin ADC achieved a TGI of 74% at a 2 mg/kg dose.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 values of ADCs on adherent cancer cell lines.
Materials:
-
Adherent cancer cell lines (e.g., SK-BR-3, NCI-N87)
-
Complete cell culture medium
-
96-well plates
-
ADC solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
ADC Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ADCs (this compound ADC and maytansinoid ADC). Control wells receive medium with the vehicle used to dissolve the ADCs.[8]
-
Incubation: The plates are incubated for a period that allows for the cytotoxic effects of the payloads to manifest, typically 72-96 hours for tubulin inhibitors.[8]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.[9]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.[8]
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes the evaluation of ADC efficacy in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line for tumor implantation (e.g., HER2-positive cell line)
-
Matrigel (optional, to support tumor growth)
-
ADC solutions for injection
-
Vehicle control solution (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: A suspension of cancer cells (e.g., 5-10 million cells) in a suitable buffer, sometimes mixed with Matrigel, is subcutaneously injected into the flank of the mice.[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²). Once tumors reach the desired size, mice are randomized into treatment and control groups.[10][11]
-
ADC Administration: ADCs and the vehicle control are administered to the respective groups, typically via intravenous (tail vein) injection. The dosing schedule can vary (e.g., a single dose or multiple doses over a period).[11]
-
Monitoring: Tumor volumes and body weights of the mice are measured two to three times a week to assess treatment efficacy and toxicity.[11]
-
Efficacy Evaluation: The study continues until tumors in the control group reach a predetermined maximum size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[11]
Visualizing the Mechanisms of Action and Resistance
The following diagrams, generated using Graphviz, illustrate the signaling pathway of microtubule inhibitors and the experimental workflow for an in vivo efficacy study.
Caption: Mechanism of action for this compound and Maytansinoid ADCs.
Caption: Experimental workflow for an in vivo xenograft study.
Caption: Differential effect of P-gp on Maytansinoid and this compound ADCs.
Conclusion
The preclinical data strongly suggest that this compound and its analogs are highly effective payloads for ADCs, demonstrating potency comparable to maytansinoids. The key differentiator lies in their performance against multidrug-resistant cancer cells. The ability of tubulysin-based ADCs to evade P-gp-mediated efflux presents a significant therapeutic advantage and warrants further clinical investigation. For researchers and drug developers, tubulysins represent a promising avenue for the next generation of ADCs, with the potential to overcome a critical mechanism of resistance to current cancer therapies.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antibody-maytansinoid conjugates designed to bypass multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Validating the Bystander Effect of Tubulysin F ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a critical attribute of antibody-drug conjugates (ADCs), enables the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, thereby overcoming tumor heterogeneity and enhancing therapeutic efficacy. Tubulysin F, a potent microtubule inhibitor, is an emerging payload for ADCs with the potential for a significant bystander effect. This guide provides a comparative analysis of the bystander effect of this compound ADCs against established alternatives, supported by experimental data and detailed protocols.
Comparison of Bystander Effect: this compound vs. MMAE and DM1 ADCs
The bystander effect of an ADC is primarily dictated by the physicochemical properties of its payload and the nature of the linker. An ideal bystander payload is cell-permeable, allowing it to diffuse from the target cell to neighboring cells.
| Payload | Linker Type | Bystander Effect Potential | Supporting Evidence |
| This compound (and analogues) | Typically cleavable (e.g., glucuronide-based) | High | Tubulysin analogues, when conjugated via a cleavable glucuronide linker, have demonstrated potent bystander activity in vitro and in vivo. In a co-culture of CD30+ and CD30- cells, a Tubulysin M ADC showed an EC50 in the single-digit ng/mL range, indicating effective killing of antigen-negative cells.[1] In a human lymphoma xenograft model, a Tubulysin analogue ADC demonstrated significant tumor growth inhibition in a mixed population of antigen-positive and -negative cells.[1] |
| Monomethyl Auristatin E (MMAE) | Typically cleavable (e.g., valine-citrulline) | High | MMAE is a well-characterized payload with a strong bystander effect attributed to its good membrane permeability. In co-culture models, Trastuzumab-vc-MMAE effectively killed HER2-negative cells in the presence of HER2-positive cells.[2][3] The extent of bystander killing increases with a higher proportion of antigen-positive cells.[2] |
| Mertansine (DM1) | Typically non-cleavable (e.g., SMCC) | Low to None | T-DM1, which utilizes a non-cleavable linker, releases a charged metabolite (lysine-SMCC-DM1) that has poor membrane permeability, thus limiting its bystander effect.[2][4] Studies comparing T-DM1 with ADCs having cleavable linkers and permeable payloads consistently show a lack of significant bystander killing for T-DM1.[2][3][4] |
Experimental Protocols
In Vitro Bystander Effect Assay (Co-culture Model)
This assay quantifies the ability of an ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative cancer cell line (e.g., HER2-negative MDA-MB-231) engineered to express a reporter gene (e.g., GFP or luciferase) for easy identification.
-
Cell culture medium and supplements
-
96-well plates
-
This compound ADC and control ADCs (e.g., MMAE- and DM1-based)
-
Plate reader for fluorescence or luminescence detection
Procedure:
-
Cell Seeding: Co-culture antigen-positive and antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) with a total cell density of approximately 10,000 cells per well.[3] Include control wells with only antigen-negative cells.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of the this compound ADC and control ADCs. Include an untreated control. The concentration range should be chosen based on the pre-determined IC50 values for each cell line individually, aiming for a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.[3]
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[5]
-
Quantification of Bystander Killing: Measure the viability of the antigen-negative cells by detecting the reporter signal (e.g., GFP fluorescence).
-
Data Analysis: Normalize the signal from the treated wells to the untreated co-culture wells to determine the percentage of viable bystander cells. Calculate the EC50 for the bystander killing effect.
In Vivo Bystander Effect Assay (Xenograft Model)
This assay evaluates the bystander effect in a more physiologically relevant setting.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Antigen-positive and antigen-negative cancer cell lines (as described above)
-
Matrigel or other appropriate extracellular matrix
-
This compound ADC and control ADCs
-
Calipers for tumor measurement
-
In vivo imaging system (for luciferase-expressing cells)
Procedure:
-
Tumor Implantation: Co-implant a mixture of antigen-positive and antigen-negative tumor cells (e.g., at a 1:1 ratio) subcutaneously into the flanks of immunodeficient mice.[1][6] The total number of implanted cells is typically in the range of 5-10 x 10^6.
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the this compound ADC and control ADCs intravenously at predetermined doses. Include a vehicle control group.
-
Tumor Monitoring: Measure tumor volume using calipers at regular intervals. For luciferase-expressing bystander cells, perform in vivo imaging to specifically monitor their growth or regression.[6]
-
Data Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the control group. Analyze the bioluminescence signal to specifically assess the effect on the antigen-negative cell population.
Visualizations
References
- 1. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 6. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Tubulysin F's Edge: A Comparative Guide to Cross-Resistance with Other Tubulin Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, understanding the nuances of drug resistance is paramount. This guide provides an in-depth comparison of Tubulysin F's cross-resistance profile against other well-established tubulin inhibitors, supported by experimental data and detailed methodologies. A key focus is this compound's remarkable efficacy in multidrug-resistant (MDR) cancer models, a significant hurdle in clinical oncology.
Tubulin inhibitors are a cornerstone of chemotherapy, disrupting the dynamics of microtubules essential for cell division and other vital cellular functions. However, their efficacy is often compromised by the development of drug resistance. This compound, a potent tetrapeptide of myxobacterial origin, has emerged as a promising agent due to its ability to overcome common resistance mechanisms that render other tubulin binders ineffective.
Mechanism of Action: A Shared Target, A Different Outcome
Tubulin inhibitors are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like vinblastine and vincristine). This compound falls into the latter category, binding to the vinca domain of β-tubulin to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] While the ultimate target is the same, the molecular interactions and downstream consequences, particularly in the context of resistance, show significant divergence.
A primary mechanism of resistance to many tubulin inhibitors is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene.[2][4] This protein actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and thus their cytotoxic effect. Taxanes and vinca alkaloids are well-known substrates for P-gp.[2][4] In stark contrast, multiple studies have demonstrated that tubulysins, including this compound, are poor substrates for P-gp, allowing them to retain high potency in MDR cell lines.[5][6][7][8]
Other resistance mechanisms include mutations in the tubulin protein itself and alterations in the expression of different tubulin isotypes.[8][9][10] While these can affect the binding of various inhibitors, the unique binding mode of tubulysins may allow them to circumvent some of these resistance-conferring alterations.
Comparative Cytotoxicity: The Data Speak Volumes
The superior performance of this compound and its analogs in resistant cell lines is quantitatively demonstrated by comparing their 50% inhibitory concentrations (IC50) with those of other tubulin inhibitors. The following tables summarize key experimental findings from various studies.
| Cell Line | Drug | IC50 (nM) | Resistance Ratio (Resistant/Sensitive) | Reference |
| KB (MDR1-) | Tubulysin Analogue 1 | 0.03 | [5] | |
| KB 8.5 (MDR1+) | Tubulysin Analogue 1 | 0.04 | 1.3 | [5] |
| KB (MDR1-) | Paclitaxel | 2.5 | [5] | |
| KB 8.5 (MDR1+) | Paclitaxel | >1000 | >400 | [5] |
| KB (MDR1-) | Vinblastine | 1.2 | [5] | |
| KB 8.5 (MDR1+) | Vinblastine | 120 | 100 | [5] |
Table 1: Cytotoxicity of a Tubulysin Analogue Compared to Paclitaxel and Vinblastine in P-gp Overexpressing Cells. This table clearly illustrates that while paclitaxel and vinblastine show a dramatic loss of potency in the P-gp overexpressing KB 8.5 cell line, the tubulysin analogue maintains its high cytotoxicity, with a resistance ratio close to 1.
| Cell Line | Drug | IC50 (nM) | Reference |
| L540cy (MDR-) | Tub(OAc) (Tubulysin M) | 0.11 | [11] |
| L428 (MDR+) | Tub(OAc) (Tubulysin M) | 0.13 | [11] |
| HL60 (MDR-) | Tub(OAc) (Tubulysin M) | 0.22 | [11] |
| HL60/RV (MDR+) | Tub(OAc) (Tubulysin M) | 0.20 | [11] |
Table 2: Cytotoxicity of Tubulysin M (Tub(OAc)) in Sensitive and Multidrug-Resistant Lymphoma and Leukemia Cell Lines. This data further supports the ability of tubulysins to evade MDR mediated by P-gp in hematological cancer cell lines.
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide are derived from rigorous in vitro cytotoxicity assays. Below are the typical experimental protocols used in these studies.
Cell Viability and Cytotoxicity Assays
-
Cell Lines: A panel of human cancer cell lines is used, including a parental, drug-sensitive line (e.g., KB, L540cy, HL60) and its multidrug-resistant counterpart, which overexpresses P-glycoprotein (e.g., KB 8.5, L428, HL60/RV).
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of the test compounds (this compound analogs, paclitaxel, vinca alkaloids, etc.) for a specified period, typically 72 to 96 hours.
-
Viability Assessment: Cell viability is determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, or by using fluorescent reagents like resazurin. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 value, which is the drug concentration required to inhibit cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve. The resistance ratio is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Figure 1: Mechanism of Action of Different Tubulin Inhibitors. This diagram illustrates how different classes of tubulin inhibitors affect microtubule dynamics, leading to cell death.
Figure 2: P-glycoprotein Mediated Multidrug Resistance. This diagram shows how P-gp actively removes drugs like taxanes and vinca alkaloids from the cell, while this compound is not effectively effluxed.
Figure 3: General Experimental Workflow for Cytotoxicity Assays. This flowchart outlines the key steps involved in determining the IC50 values and resistance ratios for different tubulin inhibitors.
Conclusion: A Promising Avenue for Overcoming Drug Resistance
The presented data strongly indicate that this compound and its derivatives possess a significant advantage over other tubulin inhibitors, particularly in the context of P-gp-mediated multidrug resistance. Their ability to maintain potent cytotoxicity in resistant cancer cell lines highlights their potential as next-generation chemotherapeutic agents or as payloads for antibody-drug conjugates (ADCs) designed to target resistant tumors.[6][12] For researchers and clinicians, these findings underscore the importance of exploring novel tubulin inhibitors with distinct biochemical properties to expand the arsenal against drug-resistant cancers. Further investigation into the structural basis of this compound's evasion of efflux pumps and its interaction with various tubulin isotypes will undoubtedly pave the way for the development of even more effective and resilient anticancer therapies.
References
- 1. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
In Vivo Showdown: A Comparative Guide to the Efficacy of Tubulysin F ADCs in Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various Tubulysin F-based Antibody-Drug Conjugates (ADCs) in preclinical xenograft models. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways and workflows, this guide aims to facilitate informed decisions in the development of next-generation cancer therapeutics.
This compound, a potent microtubule-inhibiting peptide, has emerged as a promising payload for ADCs due to its high cytotoxicity and activity against multi-drug resistant tumors.[1][2] This guide summarizes the in vivo efficacy of several this compound ADCs, providing a comparative analysis of their anti-tumor activity in various cancer models.
Comparative Efficacy of this compound ADCs in Xenograft Models
The following table summarizes the in vivo efficacy of different this compound ADCs across various xenograft models. The data highlights key performance indicators such as Tumor Growth Inhibition (TGI) and Complete Response (CR) rates.
| ADC Platform | Target Antigen | Xenograft Model | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Complete Response (CR) | Reference |
| ADC1 | HER2 | N87 (Gastric Cancer) | nu/nu mice | 10 mg/kg, qdx4 | Nearly complete tumor regression | Not specified | [3] |
| ADC1 | HER2 | N87 (Gastric Cancer) | nu/nu mice | 3 mg/kg, qdx4 | Partial tumor regression | Not specified | [3] |
| ADC1 | HER2 | N87 (Gastric Cancer) | nu/nu mice | 1 mg/kg, qdx4 | Modestly delayed growth | Not specified | [3] |
| DX126-262 | HER2 | BT-474 (Breast Cancer) | BALB/c nude mice | 5 mg/kg, single dose | Maximum anti-tumor effect | Not specified | [4] |
| DX126-262 | HER2 | NCI-N87 (Gastric Cancer) | BALB/c nude mice | 8 mg/kg, single dose | Similar to 5 mg/kg in BT-474 | Not specified | [4] |
| DX126-262 | HER2 | SK-OV-3 (Ovarian Cancer) | BALB/c nude mice | 16 mg/kg, single dose | 14.6% T/C | Not specified | [4] |
| αCD30-Tubulysin | CD30 | L540cy (Hodgkin Lymphoma) | SCID mice | 0.8 mg/kg, single dose (DAR 2, S239C) | Not specified | 5/6 cures | [2] |
| αCD30-Tubulysin | CD30 | L540cy (Hodgkin Lymphoma) | SCID mice | 0.8 mg/kg, single dose (DAR 4, endogenous Cys) | Not specified | 0/6 cures | [2] |
| αCD30-Tubulysin | CD30 | DEL/BVR (ALCL, MDR+) | SCID mice | Not specified | Dose-dependent inhibition | Not specified | [5] |
| αCD30-Tubulysin | CD30 | Karpas/KarpasBVR (ALCL, admixed) | SCID mice | 0.5 mg/kg, single dose | Potent bystander activity | Not specified | [5] |
| Stabilized Tubulysin Pr ADC | CD22 | BJAB.Luc-Pgp (Lymphoma, MDR+) | Mice | 2 mg/kg, single dose | 74% TGI (day 13) | Not specified | [1] |
| Unstable Tubulysin M ADC | CD22 | BJAB.Luc (Lymphoma) | Mice | 1 mg/kg, single dose | 57% TGI | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for establishing and utilizing common xenograft models for ADC testing.
NCI-N87 Gastric Cancer Xenograft Model
-
Cell Line: NCI-N87 human gastric carcinoma cells, known for HER2 overexpression.[6][7]
-
Animal Model: Female athymic nude mice (nu/nu) or NOD/SCID mice, typically 6-8 weeks old.[3][8]
-
Tumor Implantation: NCI-N87 cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[8]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (L x W²) / 2, where L is the longest diameter and W is the shortest diameter.[6][8]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The this compound ADC is typically administered intravenously (i.v.) via the tail vein. Dosing schedules can vary, for example, a single dose or multiple doses over a period (e.g., once daily for four days).[3]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups. Complete response (disappearance of the tumor) and survival are also key endpoints.[3] Animal body weight is monitored as an indicator of toxicity.
BT-474 Breast Cancer Xenograft Model
-
Cell Line: BT-474 human breast carcinoma cells, characterized by HER2 overexpression and estrogen receptor positivity.[9][10]
-
Animal Model: Female athymic nude mice or NSG mice.[8][9] Estrogen supplementation (e.g., 17β-estradiol pellets) may be required to support tumor growth.[11]
-
Tumor Implantation: BT-474 cells (e.g., 10 x 10^6 cells) in Matrigel are injected subcutaneously into the flank or orthotopically into the mammary fat pad.[8][9]
-
Tumor Growth Monitoring and Drug Administration: Similar to the NCI-N87 model, tumor growth is monitored, and ADCs are administered intravenously upon tumors reaching a specified volume.[4]
-
Efficacy Endpoints: Tumor growth inhibition, complete response, and overall survival are the primary measures of efficacy.[4]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for in vivo ADC efficacy studies.
References
- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. altogenlabs.com [altogenlabs.com]
- 11. Synthetic progestins induce growth and metastasis of BT-474 human breast cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Tubulysin F: A Comparative Guide to its In Vitro Cytotoxicity and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tubulysin F's performance, correlating its potent in vitro cytotoxic effects with the challenges and strategies for translating this to in vivo efficacy. This report summarizes key experimental data, details methodologies for crucial experiments, and visualizes complex biological pathways and workflows.
This compound, a member of the tubulysin family of natural products isolated from myxobacteria, has garnered significant interest in the field of oncology due to its exceptionally high cytotoxicity against a broad range of cancer cell lines.[1] These tetrapeptidic compounds exert their anti-cancer effects by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This guide delves into the available data to provide a clear correlation between the in vitro and in vivo activities of this compound and its analogs.
In Vitro Cytotoxicity: Picomolar Potency Against Cancer Cells
Tubulysins are renowned for their profound antiproliferative activity in vitro, with IC50 values often in the low nanomolar to picomolar range.[1][2] This exceptional potency extends to multidrug-resistant (MDR) cancer cell lines, a significant advantage over many conventional chemotherapeutic agents. The mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
While specific IC50 values for this compound are not always reported separately from other tubulysin analogs, the available data consistently demonstrates its high potency across various cancer cell types.
| Cell Line | Cancer Type | IC50 (nM) of Tubulysin Analogs | Reference |
| MES-SA | Uterine Sarcoma | 0.04 (Tb111) | [2] |
| HEK 293T | Human Embryonic Kidney | 0.006 (Tb111) | [2] |
| MES-SA/DX5 | Uterine Sarcoma (MDR) | 1.54 (Tb111) | [2] |
| C26 | Murine Colon Carcinoma | 20 (Tubulysin analog 3) | |
| N87 | Gastric Cancer | Low nanomolar range (Compound 2) | [3] |
| BT474 | Breast Cancer | Low nanomolar range (Compound 2) | [3] |
| MDA-MB-453 | Breast Cancer | Low nanomolar range | [3] |
| HT-29 | Colon Cancer | Low nanomolar range | [3] |
| SK-BR-3 | Breast Cancer | 4-7 ng/mL (ADC) | [4] |
Table 1: In Vitro Cytotoxicity of Tubulysin Analogs in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of different tubulysin analogs against a panel of human and murine cancer cell lines. The data highlights the exceptional potency of these compounds, often in the picomolar to low nanomolar range.
The Challenge of In Vivo Efficacy: A Tale of Toxicity and Targeting
Despite its remarkable in vitro potency, the translation of this compound's efficacy into in vivo models as a standalone agent has been challenging. The primary obstacle is its high systemic toxicity. Studies have shown that the administration of unconjugated tubulysins in animal models can lead to severe adverse effects at doses below the therapeutic window. In one study, a free tubulysin analogue did not extend the lifetimes of tumor-bearing mice or delay tumor growth, and signs of distress were observed upon injection.
This in vitro-in vivo disconnect has led to the strategic use of tubulysins as potent payloads in antibody-drug conjugates (ADCs). By attaching the tubulysin molecule to a monoclonal antibody that specifically targets a tumor-associated antigen, the cytotoxic agent can be delivered directly to the cancer cells, minimizing exposure to healthy tissues and thereby reducing systemic toxicity.
Numerous studies have demonstrated the significant in vivo efficacy of tubulysin-based ADCs in various xenograft models. For instance, a tubulysin ADC showed modest tumor growth inhibition (57% TGI) as a single agent, but when stabilized, it resulted in tumor stasis for 21 days.[5] In other studies, tubulysin-based ADCs have led to complete tumor regression in xenograft models.
| Animal Model | Tumor Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Mice | C26 Colon Carcinoma | Free Tubulysin Analog | 10 and 20 mg/kg | No significant tumor growth delay or increased survival | |
| Mice | Human Lymphoma Xenograft | Tubulysin ADC | 1 mg/kg (single dose) | 57% TGI | [5] |
| Mice | Human Lymphoma Xenograft | Stabilized Tubulysin ADC | 1 mg/kg (single dose) | Tumor stasis for 21 days | [5] |
| Mice | N87 Gastric Cancer Xenograft | Tubulysin ADC | 10 mpk | Nearly complete tumor regression | [3] |
Table 2: In Vivo Efficacy of Tubulysin Analogs (Free and as ADCs). This table presents a summary of in vivo studies investigating the antitumor activity of tubulysin analogs. It highlights the limited efficacy and toxicity of the free drug and the significantly enhanced therapeutic window and efficacy when delivered as part of an antibody-drug conjugate.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the analog being tested. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its cytotoxic effects.[5][6]
-
MTT Addition: After the incubation period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 1.5 to 4 hours at 37°C.[6]
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved by adding 130-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer.[6]
-
Absorbance Measurement: The plates are shaken on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. The absorbance is then measured at a wavelength of 492 nm or 590 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study (Xenograft Model)
Xenograft models are instrumental in evaluating the antitumor activity of novel compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 6 x 10^6 cells in a volume of 100 µL with Matrigel/PBS) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = 0.5 x length x width².
-
Treatment Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. This compound (or its analog/ADC) is administered via a specified route (e.g., intravenous injection) and schedule. The control group receives the vehicle.
-
Monitoring: The tumor volume and body weight of the mice are monitored throughout the study. Animal well-being is also closely observed for any signs of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. The statistical significance of the results is determined using appropriate statistical tests.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical workflow for an in vivo efficacy study.
Caption: Mechanism of action of this compound in a cancer cell.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT (Assay protocol [protocols.io]
Unraveling the Potent Grip: A Structural Comparison of Tubulysin F's Interaction with Tubulin
A deep dive into the structural underpinnings of Tubulysin F's potent anti-cancer activity reveals a high-affinity interaction with the vinca domain of tubulin, outcompeting several other microtubule-targeting agents. This guide provides a comparative analysis of this compound's binding mechanism, supported by experimental data and detailed protocols for researchers in drug development.
Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1][2][3][4][5] Their efficacy stems from their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][6][7] A key advantage of tubulysins is their retained potency against multi-drug resistant (MDR) cancer cell lines, a common challenge with other microtubule inhibitors like auristatins and maytansinoids.[1][4] This guide focuses on the structural analysis of this compound's binding to tubulin, comparing its performance with other tubulin-binding agents.
Comparative Analysis of Tubulin Binding Agents
The interaction of this compound and its analogues with tubulin has been characterized using various biophysical and structural techniques. The data presented below summarizes key quantitative parameters, offering a direct comparison with other well-known tubulin inhibitors that target the vinca domain.
| Compound | Binding Site on Tubulin | Binding Affinity (K D ) | IC 50 (various cell lines) | Structural Resolution (if available) |
| Tubulysin Analogue (TGL) | Vinca Domain | Not explicitly stated | Not explicitly stated | 2.65 Å (X-ray crystallography)[8] |
| Tubulysin M | Vinca Domain | Not explicitly stated | Sub-ng/mL to single-digit ng/mL range[9] | Not explicitly stated |
| Deacetylated Tubulysin M | Vinca Domain | Significantly decreased affinity[9] | >100-fold less active than parent compound[1] | Not explicitly stated |
| Auristatin (MMAE) | Vinca Domain | Not explicitly stated | Not explicitly stated | 2.5 Å (X-ray crystallography)[5] |
| Maytansine | Maytansine Site (distinct from Vinca) | Not explicitly stated | Not explicitly stated | High-resolution crystal structure available[10] |
| Vinblastine | Vinca Domain | Not explicitly stated | Not explicitly stated | Crystal structure available[10] |
Structural Insights into Tubulysin-Tubulin Interaction
X-ray crystallography studies have provided high-resolution insights into how tubulysin analogues bind to the vinca domain of tubulin.[8] The crystal structure of a tubulysin analogue, TGL, in complex with tubulin was determined at a resolution of 2.65 Å.[8] This structural data reveals the key molecular interactions that underpin the high-affinity binding of tubulysins.
The binding of tubulysins to the vinca site sterically hinders the association of tubulin dimers, thereby inhibiting microtubule polymerization.[1][3] This mechanism is shared with other vinca-domain targeting agents like vinblastine and some auristatins.[1][10] However, the specific interactions of the tubulysin molecule within the binding pocket are unique and contribute to its exceptional potency.
The accompanying diagram illustrates the general workflow for determining the crystal structure of a tubulin-ligand complex.
Experimental Protocols
A variety of experimental techniques are employed to characterize the binding of ligands like this compound to tubulin. Below are detailed methodologies for key assays.
Microtubule Co-sedimentation Assay
This assay is used to determine if a test protein or small molecule binds to microtubules.
Protocol:
-
Microtubule Polymerization: Polymerize purified tubulin (typically bovine or porcine) in a suitable buffer (e.g., BRB80) containing GTP at 37°C.[11][12] Stabilize the resulting microtubules with a taxane like paclitaxel.[11][13]
-
Binding Reaction: Incubate the pre-formed, stabilized microtubules with the test compound (e.g., this compound) at various concentrations.[12][13]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound ligand.[12][13] The supernatant will contain unbound ligand.
-
Analysis: Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of the test compound that co-sedimented with the microtubules.[12][13]
Fluorescence Polarization Binding Assay
This technique is used to quantify the binding affinity of a ligand to tubulin in solution.
Protocol:
-
Probe Selection: A fluorescently labeled ligand that is known to bind to the target site (e.g., a fluorescently labeled auristatin for the vinca domain) is used as a probe.[9]
-
Competition Reaction: Incubate a constant concentration of tubulin and the fluorescent probe with increasing concentrations of the unlabeled competitor ligand (e.g., this compound).[9]
-
Measurement: Measure the fluorescence polarization of the samples. When the fluorescent probe is bound to the large tubulin protein, it tumbles slowly, resulting in high polarization. When displaced by the competitor ligand, the free probe tumbles rapidly, leading to low polarization.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration to determine the binding affinity (e.g., IC50 or Kd).[14]
Signaling and Mechanism of Action
Tubulin inhibitors like this compound disrupt the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering apoptosis.
References
- 1. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The X-ray structure of tubulysin analogue TGL in complex with tubulin and three possible routes for the development of next-generation tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 13. abscience.com.tw [abscience.com.tw]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tubulysin F
For Immediate Implementation by Laboratory Personnel
Tubulysin F is a highly potent cytotoxic agent that requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment.[1] As an anti-microtubule toxin with IC50 values in the low nanomolar range, its proper disposal is not merely a procedural formality but a critical safety imperative.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.
Core Safety and Handling Requirements
All personnel handling this compound must adhere to the following safety protocols. These measures are designed to minimize exposure risk during both experimentation and disposal.
| Requirement | Specification | Rationale |
| Training | Personnel must be trained in handling cytotoxic compounds.[2] | Ensures awareness of risks and proper handling techniques. |
| Personal Protective Equipment (PPE) | Minimum: Double gloves, lab coat/gown, eye protection (safety goggles).[3][4][5] | Prevents skin and eye contact with the highly toxic compound. |
| Ventilation | Handle in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[4] | Minimizes inhalation exposure to aerosols or dust. |
| Emergency Preparedness | An accessible safety shower and eye wash station are mandatory.[4][5] | Provides immediate decontamination in case of accidental exposure. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound waste must be systematic and thorough. The following protocol outlines the necessary steps for segregating and preparing the waste for final disposal by a certified waste management service.
Step 1: Waste Segregation
Proper segregation at the point of generation is the foundation of safe disposal. Never mix cytotoxic waste with general laboratory trash.
-
Solid Waste: All non-sharp solid materials that have come into contact with this compound. This includes:
-
Sharps Waste: Any contaminated item that can pierce or cut skin. This includes:
-
Liquid Waste: Unused or expired solutions of this compound, and contaminated buffers or media.
Step 2: Containerization
Use designated, clearly marked containers for each type of this compound waste. All containers must be leak-proof and rigid.[3][6]
-
For Solid and Liquid Waste:
-
Select a rigid, leak-proof container with a secure lid.[6]
-
Line the container with a thick (minimum 2-4 mm) plastic bag color-coded for cytotoxic waste (often yellow with a purple stripe or red).[6][7]
-
Place a plastic-backed absorbent pad at the bottom of the container to contain any potential leaks.[2]
-
Clearly label the container with a "Cytotoxic Waste" sticker or symbol.[3]
-
-
For Sharps Waste:
Step 3: Waste Accumulation and Storage
-
Place all contaminated items directly into the appropriate waste container immediately after use.
-
Keep waste containers sealed when not in use to prevent accidental spills or aerosol release.
-
Store filled or partially filled containers in a designated, secure area away from general lab traffic.
Step 4: Final Disposal
-
Cytotoxic waste must be disposed of through a certified hazardous waste management service.[7]
-
This waste is typically destined for high-temperature incineration to ensure complete destruction of the cytotoxic compounds.[7]
-
Never dispose of this compound or its contaminated materials down the drain or in regular trash.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of materials contaminated with this compound.
Caption: Workflow for this compound waste segregation and disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Tubulysin IM-1|MSDS [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
Safeguarding Your Research: Essential Protocols for Handling Tubulysin F
FOR IMMEDIATE IMPLEMENTATION: Researchers, scientists, and drug development professionals must adhere to the following safety protocols when handling Tubulysin F, a highly potent cytotoxic agent. This guide provides critical operational and disposal plans to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the acute toxicity of tubulysins upon ingestion, skin contact, or inhalation, a comprehensive PPE strategy is mandatory.[2][3] The minimum required PPE for handling this compound in solid (powder) or solution form is outlined below.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential breaches. |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects eyes from splashes or aerosolized particles. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-linting, impervious material. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling the powder form or when there is a risk of aerosol generation. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step procedures must be followed in a designated controlled area, such as a certified chemical fume hood or a Class II Biosafety Cabinet.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Transport: Use a secondary, sealed, and clearly labeled container for transporting the vial to the designated storage and handling area.
-
Storage Conditions:
Handling and Experimental Use
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that an emergency spill kit is readily accessible.
-
Controlled Environment: All handling of this compound, including weighing of the powder and preparation of solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of airborne particles.[2][4]
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.[4] When dissolving the powder, add the solvent slowly and carefully down the side of the vial.
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date, and hazard warnings.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Spill Management
In the event of a spill, immediately evacuate the area and alert safety personnel. Only trained personnel with appropriate PPE should manage the cleanup.
-
Containment: Cordon off the affected area to prevent entry.
-
Cleanup: For small spills, absorb the material with an inert absorbent pad or material. For larger spills, follow institutional emergency procedures.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., used vials, pipette tips, gloves, gowns) Place in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2][4] |
Emergency Procedures
Immediate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek immediate medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3] |
Safe Handling Workflow
The following diagram illustrates the critical steps for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
